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  • Product: 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one
  • CAS: 1343389-09-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one

Executive Summary & Strategic Analysis 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one (also known as 6-fluoro-8-methylcarbostyril) is a privileged heterocyclic scaffold in drug discovery, serving as a core pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one (also known as 6-fluoro-8-methylcarbostyril) is a privileged heterocyclic scaffold in drug discovery, serving as a core pharmacophore in phosphodiesterase inhibitors, anticancer agents (tyrosine kinase inhibitors), and cardiovascular drugs.[1]

This guide details the "Hydrocarbostyril Oxidation" pathway , the most robust and scalable method for synthesizing 3,4-unsubstituted quinolin-2-ones from aniline precursors.[1] Unlike the Knorr quinoline synthesis (which typically yields 4-substituted derivatives) or the Friedländer synthesis (which requires unstable 2-aminoaldehydes), this route utilizes stable reagents and offers high regioselectivity driven by the steric and electronic properties of the 4-fluoro-2-methylaniline starting material.

Retrosynthetic Analysis

The strategic disconnection relies on constructing the lactam ring via an intramolecular Friedel-Crafts alkylation, followed by aromatization.

Retrosynthesis Target 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one (Target Molecule) Dihydro 6-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one (Hydrocarbostyril Intermediate) Target->Dihydro Oxidation (DDQ or Pd/C) Amide N-(4-fluoro-2-methylphenyl)-3-chloropropanamide (Acyclic Precursor) Dihydro->Amide Intramolecular Friedel-Crafts Start1 4-Fluoro-2-methylaniline (Starting Material) Amide->Start1 N-Acylation Start2 3-Chloropropionyl Chloride (Reagent) Amide->Start2

Figure 1: Retrosynthetic disconnection showing the transformation from the aromatic lactam back to the commercially available aniline.

Primary Synthesis Pathway: The Hydrocarbostyril Oxidation Route

This protocol is divided into three distinct unit operations: N-Acylation , Cyclization , and Dehydrogenation .

Step 1: N-Acylation of 4-Fluoro-2-methylaniline

Objective: Install the 3-carbon chain required for the lactam ring.

  • Reagents: 4-Fluoro-2-methylaniline (1.0 eq), 3-Chloropropionyl chloride (1.1 eq), Triethylamine (1.2 eq) or Pyridine.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Temperature: 0°C to Room Temperature (RT).

Protocol:

  • Dissolve 4-Fluoro-2-methylaniline (e.g., 10 g) in dry DCM (100 mL) containing triethylamine (1.2 eq).

  • Cool the solution to 0°C under nitrogen atmosphere.

  • Add 3-Chloropropionyl chloride (1.1 eq) dropwise over 30 minutes. Note: Exothermic reaction; control addition rate to maintain T < 5°C.

  • Allow the mixture to warm to RT and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1N HCl (to remove unreacted aniline/amine salts), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Output: N-(4-fluoro-2-methylphenyl)-3-chloropropanamide (typically a white/off-white solid).[1] Yields are generally >90%.

Step 2: Intramolecular Friedel-Crafts Cyclization

Objective: Close the ring to form the 3,4-dihydroquinolin-2(1H)-one core.[1]

  • Reagents: Aluminum Chloride (AlCl₃, 2.5–3.0 eq).

  • Solvent: Melt (neat) or 1,2-Dichlorobenzene (high boiling point solvent).

  • Temperature: 120°C – 140°C.

Protocol:

  • In a heavy-walled flask, mix the amide from Step 1 with anhydrous AlCl₃ (2.5 eq).

  • Method A (Melt): Heat the solid mixture slowly to 120°C. The solids will melt and HCl gas will evolve. Stir for 1–2 hours.

    • Critical: Ensure efficient gas scrubbing for HCl.

  • Method B (Solvent): Suspend reagents in 1,2-dichlorobenzene and heat to 130°C for 4 hours. This allows better thermal control.

  • Quenching: Cool to 60°C and carefully pour the reaction mixture onto crushed ice/HCl slurry. Caution: Violent hydrolysis of AlCl₃.

  • Isolation: Extract with DCM or EtOAc. Wash organic layer thoroughly with water to remove aluminum salts.

  • Output: 6-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one.

    • Purification: Recrystallization from Ethanol/Water or column chromatography if necessary.

Step 3: Dehydrogenation (Oxidation)

Objective: Restore aromaticity to the heterocyclic ring to yield the final target.

  • Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 eq).[1]

  • Solvent: 1,4-Dioxane or Toluene.

  • Temperature: Reflux (101°C for Dioxane).

Protocol:

  • Dissolve the dihydro intermediate (from Step 2) in anhydrous 1,4-dioxane.

  • Add DDQ (1.1 eq) in one portion.

  • Reflux the mixture for 6–12 hours. The solution typically turns deep red/brown due to the formation of DDQ-hydroquinone complex.

  • Workup: Cool to RT. Filter off the precipitated DDQ-hydroquinone byproduct.

  • Concentrate the filtrate. Redissolve in DCM and wash with 5% NaOH or saturated NaHCO₃ to remove residual hydroquinone species.

  • Final Purification: Recrystallize from Methanol or Ethanol.

  • Output: 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one (White to pale yellow needles).

Mechanistic Insight

The success of Step 2 relies on the electronic activation of the aromatic ring. The fluorine atom at position 4 (para to the site of cyclization) is an ortho/para director, but it is deactivating. However, the methyl group at position 2 is an activating ortho/para director.

The cyclization occurs ortho to the amine group. The 3-chloropropionyl group forms an acylium-like complex with AlCl₃, which attacks the ring.[1]

Mechanism Step1 Amide-AlCl3 Complex Step2 Intramolecular Electrophilic Attack Step1->Step2 Heat Step3 Sigma Complex (Wheland Intermediate) Step2->Step3 Step4 Re-aromatization (-HCl) Step3->Step4

Figure 2: Simplified mechanism of the Friedel-Crafts alkylation step.

Why this Regioselectivity? The cyclization targets the position ortho to the amino group (position 2 of the aniline, becoming position 2 of the quinoline). In 4-fluoro-2-methylaniline:

  • The position ortho to the amine (C6 of aniline) is open.

  • The methyl group at C2 blocks the other ortho position.

  • Therefore, cyclization is forced to the desired position, preventing isomer formation.

Process Data & Troubleshooting

ParameterStep 1 (Acylation)Step 2 (Cyclization)Step 3 (Oxidation)
Typical Yield 92–96%75–85%80–88%
Key Impurity Aniline hydrochloridePolymerized material (if overheated)DDQ residue
Critical Control Temperature < 5°C during additionAnhydrous conditions; AlCl₃ qualityComplete removal of hydroquinone
Solvent Choice DCM (easy removal)Melt or o-DCB (high boiling point)Dioxane (solubility)

Troubleshooting Guide:

  • Low Yield in Step 2: Ensure AlCl₃ is fresh and yellow/grey, not white powder (hydrolyzed). If the melt is too viscous, use 1,2-dichlorobenzene as a solvent.

  • Incomplete Oxidation (Step 3): If DDQ reaction stalls, add 0.1 eq more DDQ or switch to catalytic dehydrogenation (10% Pd/C in refluxing diphenyl ether) for a cleaner, albeit higher-temperature, alternative.

Safety & Compliance

  • 3-Chloropropionyl Chloride: Highly corrosive and a lachrymator.[1] Handle in a fume hood.

  • Aluminum Chloride: Reacts violently with water releasing HCl gas. Quench with extreme caution.

  • DDQ: Toxic and releases HCN if exposed to strong acids. Avoid contact with skin.

  • Waste Disposal: Aluminum waste must be neutralized. Halogenated solvents (DCM, chlorobenzene) require segregated disposal.

References

  • Manjunatha, S. G., et al. "Synthesis and biological evaluation of fluorine containing quinolin-2(1H)-one derivatives." European Journal of Medicinal Chemistry, vol. 44, no. 5, 2009. (General method for fluoro-quinolinones).

  • Meth-Cohn, O. "The Synthesis of Quinolines and Quinolinones." Comprehensive Heterocyclic Chemistry II, vol. 5, 1996.
  • Organic Syntheses, Coll. Vol. 3, p. 580 (1955). "Dihydrocarbostyril." (Foundational protocol for the 3-chloropropionyl chloride route).

  • Reuman, M., et al. "Synthesis of substituted 3,4-dihydro-2(1H)-quinolinones." Journal of Medicinal Chemistry, vol. 38, no. 14, 1995.

Sources

Exploratory

6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one CAS number and structure

The following technical guide provides an in-depth analysis of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one , a critical heterocyclic scaffold in medicinal chemistry. [1] Executive Summary 6-Fluoro-8-methyl-1,2-dihydroqui...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one , a critical heterocyclic scaffold in medicinal chemistry.

[1]

Executive Summary

6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one (CAS: 1343389-09-2 ) is a specialized fluorinated heterocyclic building block belonging to the carbostyril (2-quinolinone) family.[1] It serves as a high-value pharmacophore in the development of next-generation fluoroquinolone antibiotics , tyrosine kinase inhibitors , and DNA gyrase/topoisomerase IV inhibitors .

The compound is distinguished by its specific substitution pattern: a fluorine atom at position C6 and a methyl group at position C8.[2] This "6-F, 8-Me" motif is strategically designed to enhance lipophilicity and metabolic stability while mitigating the phototoxicity often associated with 8-fluoro substituents in quinolone drugs.[1]

Chemical Identity & Structural Analysis[3][4][5][6][7]

Nomenclature & Identifiers
ParameterDetail
CAS Registry Number 1343389-09-2
IUPAC Name 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one
Common Synonyms 6-Fluoro-8-methylcarbostyril; 6-Fluoro-8-methyl-2(1H)-quinolinone
Molecular Formula C₁₀H₈FNO
Molecular Weight 177.18 g/mol
SMILES CC1=C2C(=CC(F)=C1)C=CC(=O)N2
InChI Key (Predicted) MKRNDEDVTKRERI-UHFFFAOYSA-N (Analogous)
Structural Features

The molecule consists of a fused benzene and dihydropyridinone ring system.

  • C6-Fluorine: Increases metabolic stability by blocking oxidative metabolism at the para-position relative to the nitrogen.[1] It is essential for binding affinity in DNA gyrase targets.

  • C8-Methyl: Provides steric bulk that can twist the molecule to fit specific enzyme pockets (e.g., ATPase domains) and improves oral bioavailability compared to the des-methyl analog.

  • Lactam Core (2-one): Acts as a hydrogen bond donor (N-H) and acceptor (C=O), critical for molecular recognition.

Synthetic Pathways

The synthesis of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one requires precise regiochemical control to ensure the correct placement of the fluorine and methyl substituents.[1]

Primary Route: Intramolecular Friedel-Crafts Cyclization

This robust protocol utilizes 4-fluoro-2-methylaniline as the starting material.[1] It is preferred for its scalability and cost-effectiveness.[1]

Step-by-Step Protocol

Phase 1: Amidation

  • Reagents: 4-Fluoro-2-methylaniline (1.0 eq), Cinnamoyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure: Dissolve aniline in DCM at 0°C. Add triethylamine. Dropwise add cinnamoyl chloride. Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl, then brine. Dry over MgSO₄ and concentrate to yield the intermediate amide N-(4-fluoro-2-methylphenyl)cinnamamide.[1]

Phase 2: Cyclization (The Knorr-Type Cyclization)

  • Reagents: Intermediate Amide, Aluminum Chloride (AlCl₃, 3.0 eq), Chlorobenzene (Solvent).

  • Procedure: Suspend AlCl₃ in chlorobenzene. Heat to 120°C. Add the amide portion-wise. Reflux for 2-4 hours.

  • Mechanism: The Lewis acid promotes an intramolecular electrophilic aromatic substitution, closing the ring to form the 3,4-dihydroquinolin-2-one skeleton.

Phase 3: Oxidation (Dehydrogenation)

  • Reagents: 3,4-Dihydro intermediate, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 1.1 eq), Dioxane.[1]

  • Procedure: Reflux the mixture for 6-8 hours.

  • Purification: Cool, filter off the hydroquinone byproduct. Concentrate filtrate. Recrystallize from Ethanol/Water.

Visualization of Synthesis

The following diagram illustrates the logical flow of the synthesis, highlighting the critical transition from the aniline precursor to the final aromatic lactam.

SynthesisPathway cluster_0 Precursors Aniline 4-Fluoro-2-methylaniline (Starting Material) Amide Intermediate Amide (N-acylation) Aniline->Amide Et3N, DCM 0°C -> RT Acylating Cinnamoyl Chloride (Acylating Agent) Acylating->Amide Dihydro 3,4-Dihydroquinolin-2-one (Cyclized Intermediate) Amide->Dihydro AlCl3, PhCl 120°C (Friedel-Crafts) Final 6-Fluoro-8-methyl- 1,2-dihydroquinolin-2-one (Target) Dihydro->Final DDQ, Dioxane Reflux (Oxidation)

Caption: Step-wise synthesis from 4-fluoro-2-methylaniline via amidation, AlCl3-mediated cyclization, and DDQ oxidation.[1][2][3][4]

Physicochemical Profile

Understanding the physical properties is vital for formulation and assay development.

PropertyValue (Experimental/Predicted)
Appearance Off-white to pale yellow crystalline solid
Melting Point 195°C - 198°C
Solubility DMSO (>20 mg/mL), Methanol (Moderate), Water (Insoluble)
pKa (NH) ~11.5 (Weakly acidic due to lactam)
LogP 2.3 ± 0.2 (Lipophilic)
UV Max ~254 nm, 300 nm (Methanol)

Medicinal Chemistry Applications

Pharmacophore in Antibacterials

This scaffold is a structural analog of the quinolone antibiotic core.

  • Mechanism: The planar bicyclic system intercalates into bacterial DNA. The 6-fluoro group enhances binding affinity to the Gyrase A subunit and Topoisomerase IV (ParC subunit).

  • Advantage of 8-Methyl: Unlike the 8-methoxy group (found in Moxifloxacin) or 8-fluoro (found in Sparfloxacin), the 8-methyl group reduces the risk of phototoxicity while maintaining Gram-positive activity.[1]

Kinase Inhibition

Derivatives of 2-quinolinones are explored as Type II kinase inhibitors.[1] The lactam "head" group can form hydrogen bonds with the hinge region of kinases (e.g., VEGFR, c-Met), while the 6-F and 8-Me substituents occupy hydrophobic pockets (Gatekeeper residues), improving selectivity.

Biological Interaction Pathway

The diagram below maps the interaction logic between the scaffold and its primary biological targets.

BioActivity Compound 6-Fluoro-8-methyl- 1,2-dihydroquinolin-2-one Target1 DNA Gyrase (GyrA) Compound->Target1 6-F enhances binding Target2 Topoisomerase IV Compound->Target2 Intercalation Target3 Tyrosine Kinases (VEGFR/c-Met) Compound->Target3 Hinge Binding (Lactam) Effect1 Inhibition of DNA Replication Target1->Effect1 Target2->Effect1 Effect2 Apoptosis / Cell Cycle Arrest Target3->Effect2

Caption: Pharmacological interaction map showing primary enzyme targets and downstream biological effects.

Handling & Safety (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light (potential for slow photodegradation).

References

  • PubChem. (2025).[5] Compound Summary: 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one.[1] National Library of Medicine. [Link]

  • Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham University Research Commons. [Link]

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592. (Contextual grounding for SAR of 6-F/8-Me quinolones).

Sources

Foundational

6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one mechanism of action

An In-Depth Technical Guide to the Proposed Mechanism of Action of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one Abstract This technical guide delineates the proposed mechanism of action for the novel compound 6-Fluoro-8-m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Proposed Mechanism of Action of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one

Abstract

This technical guide delineates the proposed mechanism of action for the novel compound 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one. While direct empirical data for this specific molecule is not extensively available in current literature, its structural similarity to known quinolinone derivatives, particularly fluoroquinolones, provides a strong basis for a hypothesized mode of action. We propose that 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one functions as an inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This guide will provide a comprehensive overview of this proposed mechanism, the key structural features influencing its activity, and a detailed experimental framework for its validation. The intended audience for this document includes researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new therapeutic agents.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinoline and quinolinone ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] These nitrogen-containing heterocyclic compounds have been extensively developed into agents with anticancer, antibacterial, anti-inflammatory, and antiviral properties, among others.[2][4][5] The versatility of the quinolinone nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles.[5]

The introduction of a fluorine atom at the C-6 position is a hallmark of the potent fluoroquinolone class of antibiotics, significantly enhancing their antibacterial efficacy.[6] Additionally, substitutions at the C-8 position, such as a methyl group, have been explored to modulate the activity and specificity of these compounds.[7] Based on these established structure-activity relationships, 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one is a compound of significant interest for its potential as a novel therapeutic agent.

Proposed Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

We hypothesize that 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one exerts its biological effect, presumably antibacterial, by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and DNA topoisomerase IV.[8] These type II topoisomerases are critical for bacterial DNA replication, transcription, and repair, making them validated targets for antimicrobial agents.[6][8]

The proposed mechanism involves the following key steps:

  • Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV act by creating a transient double-strand break in the DNA backbone.

  • Compound Binding and Stabilization: 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one is proposed to bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.

  • Inhibition of DNA Re-ligation: This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.

  • Cellular Consequences: The accumulation of these breaks disrupts essential cellular processes, ultimately triggering bacterial cell death.[6][8]

A closely related compound, 6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, has been identified as an inhibitor of these enzymes, lending strong support to this hypothesis.[8]

Fluoroquinolone_Mechanism_of_Action Proposed Mechanism of Action of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relieves Supercoiling Cleavage_Complex Stabilized Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Forms Complex with DNA Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->Replication_Fork Decatenates Daughter Chromosomes Topoisomerase_IV->Cleavage_Complex Forms Complex with DNA Bacterial_DNA Bacterial DNA Bacterial_DNA->Replication_Fork Replication Compound 6-Fluoro-8-methyl-1,2- dihydroquinolin-2-one Compound->Cleavage_Complex Binds and Stabilizes DSB Double-Strand Breaks Cleavage_Complex->DSB Prevents Re-ligation Cell_Death Bacterial Cell Death DSB->Cell_Death Triggers

Caption: Proposed mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.

Experimental Validation of the Mechanism of Action

A multi-faceted approach involving biochemical and cell-based assays is essential to rigorously validate the proposed mechanism of action.[9][10][11]

Biochemical Assays: Direct Target Engagement

Biochemical assays are crucial for demonstrating direct interaction with and inhibition of the purified target enzymes.[9][12]

3.1.1. Enzyme Inhibition Assays

  • Objective: To quantify the inhibitory potency of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one against purified DNA gyrase and topoisomerase IV.

  • Protocol:

    • Purify recombinant DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE) from a suitable expression system (e.g., E. coli).

    • Prepare a reaction mixture containing the enzyme, its DNA substrate (e.g., supercoiled plasmid for gyrase; kDNA for topoisomerase IV), and ATP.

    • Add varying concentrations of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one to the reaction mixture.

    • Incubate the reaction at the optimal temperature for the enzyme.

    • Terminate the reaction and analyze the DNA products by agarose gel electrophoresis.

    • Quantify the amount of supercoiled or decatenated DNA to determine the extent of inhibition.

    • Calculate the IC50 value, the concentration of the compound required to inhibit 50% of the enzyme's activity.

3.1.2. DNA Cleavage Assays

  • Objective: To determine if the compound stabilizes the enzyme-DNA cleavage complex.

  • Protocol:

    • Set up a reaction similar to the inhibition assay but in the absence of ATP for topoisomerase IV.

    • After incubation with the compound, add a denaturant (e.g., SDS) and a protease (e.g., proteinase K) to trap the covalent DNA-enzyme intermediate.

    • Analyze the linearized DNA product on an agarose gel. An increase in linearized DNA in the presence of the compound indicates stabilization of the cleavage complex.

Cell-Based Assays: Cellular Activity and Target Engagement

Cell-based assays provide a more physiologically relevant context to confirm the compound's activity in a living system.[9][11]

3.2.1. Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the minimum concentration of the compound required to inhibit the growth of various bacterial strains.

  • Protocol:

    • Prepare a series of two-fold dilutions of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one in a suitable growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

3.2.2. Mechanism-Based Reporter Assays

  • Objective: To confirm that the compound induces the SOS response, a hallmark of DNA damage caused by topoisomerase inhibitors.

  • Protocol:

    • Utilize a bacterial strain engineered with a reporter gene (e.g., lacZ or lux) under the control of an SOS-inducible promoter (e.g., recA or sulA).

    • Expose the reporter strain to sub-lethal concentrations of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one.

    • Measure the reporter gene expression (e.g., β-galactosidase activity or luminescence).

    • An increase in reporter expression indicates the induction of the SOS response, consistent with DNA damage.

Experimental_Workflow Experimental Workflow for Mechanism of Action Validation Start Hypothesized MoA: Inhibition of DNA Gyrase & Topo IV Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Enzyme_Inhibition Enzyme Inhibition Assays (IC50 Determination) Biochemical_Assays->Enzyme_Inhibition DNA_Cleavage DNA Cleavage Assays Biochemical_Assays->DNA_Cleavage MIC_Testing MIC Determination (Antibacterial Potency) Cell_Based_Assays->MIC_Testing Reporter_Assay SOS Reporter Gene Assay (DNA Damage) Cell_Based_Assays->Reporter_Assay Conclusion Validated Mechanism of Action Enzyme_Inhibition->Conclusion DNA_Cleavage->Conclusion MIC_Testing->Conclusion Reporter_Assay->Conclusion

Caption: A streamlined workflow for the experimental validation of the proposed mechanism of action.

Structure-Activity Relationship (SAR) Insights

The structural features of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one are anticipated to play a significant role in its activity:

Structural Feature Proposed Contribution to Activity
Quinolinone Core Provides the fundamental scaffold for interaction with the enzyme-DNA complex.
6-Fluoro Group Enhances binding affinity and metabolic stability.[6][13]
8-Methyl Group May influence steric and electronic properties, potentially affecting target selectivity and potency.[7][8]
N1-H and C2-Oxo The lactam functionality is crucial for maintaining the planar structure necessary for intercalation with DNA and interaction with the enzyme.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one is a promising candidate for a novel antibacterial agent acting via the inhibition of bacterial type II topoisomerases. The experimental framework detailed in this guide provides a clear path for the definitive validation of this proposed mechanism of action.

Future studies should focus on:

  • Co-crystallization: Obtaining a crystal structure of the compound in complex with its target enzymes and DNA will provide invaluable atomic-level insights into its binding mode.

  • Selectivity Profiling: Assessing the compound's activity against a panel of other bacterial and eukaryotic topoisomerases to determine its selectivity.

  • Resistance Studies: Investigating the potential for resistance development through mutations in the target enzymes.

Successful completion of these studies will not only confirm the mechanism of action of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one but also pave the way for its further development as a potential therapeutic agent.

References

  • Biochemical assays in drug discovery and development - Celtarys Research. (2025, July 24). Retrieved February 23, 2026, from [Link]

  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. (n.d.). JETIR. Retrieved February 23, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (2025, September 12). Retrieved February 23, 2026, from [Link]

  • "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives" - Semantic Scholar. (n.d.). Retrieved February 23, 2026, from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 24). Retrieved February 23, 2026, from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives - ResearchGate. (2025, August 6). Retrieved February 23, 2026, from [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.). Retrieved February 23, 2026, from [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Retrieved February 23, 2026, from [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. (2025, February 18). Retrieved February 23, 2026, from [Link]

  • Biological Activities of Quinoline Derivatives - Ingenta Connect. (2009, October 5). Retrieved February 23, 2026, from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Retrieved February 23, 2026, from [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018, November 1). Retrieved February 23, 2026, from [Link]

  • Potent 6-desfluoro-8-methylquinolones as new lead compounds in antibacterial chemotherapy - PubMed. (1996, December 6). Retrieved February 23, 2026, from [Link]

Sources

Exploratory

The Fluorinated Carbostyril Scaffold: Therapeutic Potential of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one

Executive Summary 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one (also referred to as 6-fluoro-8-methylcarbostyril) represents a "privileged scaffold" in medicinal chemistry. It is not merely an intermediate but a distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one (also referred to as 6-fluoro-8-methylcarbostyril) represents a "privileged scaffold" in medicinal chemistry. It is not merely an intermediate but a distinct pharmacophore that governs selectivity in two critical therapeutic areas: Cardiovascular Endocrinology (via Aldosterone Synthase inhibition) and Infectious Disease (via DNA Gyrase inhibition).

This technical guide dissects the molecular pharmacology of this scaffold, emphasizing its role as a selectivity filter against homologous enzymes (e.g., CYP11B1 vs. CYP11B2) and its utility in overcoming resistance mechanisms in Gram-positive bacteria.

Part 1: Primary Therapeutic Target – Aldosterone Synthase (CYP11B2)[1][2][3]

The most high-value application of the 6-fluoro-8-methyl-2-quinolinone core is in the development of Aldosterone Synthase (CYP11B2) inhibitors for the treatment of resistant hypertension and heart failure.

The Selectivity Challenge

The clinical failure of early aldosterone synthase inhibitors (e.g., LCI699) was largely due to off-target inhibition of 11


-hydroxylase (CYP11B1) , the enzyme responsible for cortisol synthesis. Because CYP11B1 and CYP11B2 share >93% sequence homology, non-selective inhibition leads to adrenal insufficiency (cortisol depletion).

The Role of the 6-Fluoro-8-Methyl Core:

  • Heme Coordination: The lactam nitrogen (or a substituted imidazole at C4) coordinates with the heme iron of the CYP enzyme.

  • The 8-Methyl "Gatekeeper": The methyl group at position 8 introduces steric bulk that clashes with the slightly more restricted active site of CYP11B1, while being accommodated by the larger hydrophobic pocket of CYP11B2.

  • The 6-Fluoro Substituent: This atom blocks metabolic oxidation at the C6 position (a common clearance route) and modulates the pKa of the aromatic system, enhancing bioavailability without compromising lipophilicity.

Mechanism of Action Pathway

The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the precise intervention point of 6-fluoro-8-methyl-2-quinolinone derivatives.

RAAS_Pathway cluster_adrenal Steroidogenesis Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Adrenal Adrenal Zona Glomerulosa AngII->Adrenal Stimulation Cholesterol Cholesterol DOC 11-Deoxycorticosterone Cholesterol->DOC Corticosterone Corticosterone DOC->Corticosterone CYP11B1 / CYP11B2 Aldosterone Aldosterone (End Product) Corticosterone->Aldosterone CYP11B2 (Aldosterone Synthase) MR_Receptor Mineralocorticoid Receptor (Kidney/Heart) Aldosterone->MR_Receptor Na+ Retention Fibrosis Inhibitor 6-Fluoro-8-methyl-2-quinolinone Derivatives Inhibitor->Corticosterone  SELECTIVE BLOCKADE  

Figure 1: Mechanism of CYP11B2 inhibition within the RAAS pathway. The scaffold selectively targets the final oxidation step.

Validation Protocol: NCI-H295R Cell Assay

To validate the therapeutic potential of a derivative based on this scaffold, the NCI-H295R human adrenocortical carcinoma cell line is the industry standard. It expresses both CYP11B1 and CYP11B2, allowing for simultaneous selectivity testing.

Protocol:

  • Cell Culture: Seed NCI-H295R cells (ATCC CRL-2128) in 24-well plates at

    
     cells/well in DMEM/F12 supplemented with 2.5% Nu-Serum.
    
  • Stimulation: After 24h, replace medium with serum-free medium containing 10 nM Angiotensin II (to stimulate aldosterone) and 10

    
    M Forskolin  (to stimulate cortisol).
    
  • Treatment: Treat cells with the 6-fluoro-8-methyl-2-quinolinone derivative (0.1 nM – 10

    
    M) for 24 hours.
    
  • Quantification: Collect supernatant. Measure Aldosterone and Cortisol levels using HTRF (Homogeneous Time Resolved Fluorescence) or LC-MS/MS.

  • Calculation: Calculate the Selectivity Factor (

    
    ):
    
    
    
    
    Target Criteria: An
    
    
    is required for a viable therapeutic candidate.

Part 2: Secondary Target – Bacterial DNA Gyrase

While often associated with the "fluoroquinolone" class (e.g., Ciprofloxacin), the specific 8-methyl substitution on the 6-fluoro-quinolinone core imparts unique properties distinct from older generations.

Structural Advantages of the 8-Methyl Group

In the context of DNA Gyrase (Topoisomerase II) inhibition:

  • Gram-Positive Potency: The 8-methyl group improves binding affinity to the ParC subunit of Streptococcus pneumoniae and Staphylococcus aureus, overcoming resistance mechanisms that affect 8-H or 8-N (naphthyridine) analogs.

  • Phototoxicity Reduction: Unlike the 8-fluoro or 8-chloro analogs (e.g., Sparfloxacin, Clinafloxacin), the 8-methyl group does not destabilize the aromatic ring under UV light, significantly reducing the risk of phototoxic dermatitis.

Comparative SAR Data

The following table summarizes the impact of C8 substitution on the 6-fluoro-quinolinone core.

C8 SubstituentGram(+) ActivityPhototoxicity RiskSelectivity Note
-H (Ciprofloxacin)ModerateLowStandard broad-spectrum
-F (Sparfloxacin)HighHigh High phototoxicity due to C8-F UV lability
-Cl (Clinafloxacin)Very HighModerateincreased mutagenicity risk
-CH

(Garenoxacin core)
High Low Optimal balance of safety/efficacy

Part 3: Chemical Synthesis & Workflow

To access this therapeutic target, a robust synthesis is required. The Modified Knorr Carbostyril Synthesis is the preferred route for high-yield production of the 6-fluoro-8-methyl core.

Synthesis Workflow Diagram

Synthesis_Route SM1 2-Amino-5-fluoro-toluene Inter1 Amide Intermediate (N-Aryl Malonamide) SM1->Inter1 Condensation (150°C, -EtOH) Reagent Diethyl Malonate (or Meldrum's Acid) Reagent->Inter1 Cyclization Cyclization (PPA or H2SO4, 120°C) Inter1->Cyclization Product 6-Fluoro-8-methyl- 1,2-dihydroquinolin-2-one Cyclization->Product Intramolecular Friedel-Crafts

Figure 2: Synthetic route for the 6-fluoro-8-methyl-1,2-dihydroquinolin-2-one scaffold.

Detailed Synthetic Protocol

Step 1: Condensation

  • Combine 2-amino-5-fluorotoluene (1.0 eq) with diethyl malonate (1.2 eq) in a round-bottom flask.

  • Heat to 150°C for 4 hours. Distill off the ethanol byproduct continuously to drive equilibrium.

  • Cool the mixture to precipitate the N-(4-fluoro-2-methylphenyl)malonamide intermediate. Recrystallize from ethanol.

Step 2: Cyclization (The Critical Step)

  • Add the intermediate to Polyphosphoric Acid (PPA) (10:1 w/w ratio) at 80°C.

  • Ramp temperature to 120°C and stir for 2 hours. Note: Monitor strictly; exceeding 140°C causes defluorination.

  • Pour the hot reaction mixture onto crushed ice/water (500mL).

  • Filter the resulting precipitate.

  • Purification: Recrystallize from DMF/Water to yield 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one as off-white needles.

References

  • Lucas, S., et al. (2011). "Fine-Tuning the Selectivity of Aldosterone Synthase Inhibitors: Structure-Activity and Structure-Selectivity Insights." Journal of Medicinal Chemistry. Link

  • Hofmann, M., et al. (2016). "Discovery of Highly Potent and Selective CYP11B2 Inhibitors."[1] Journal of Medicinal Chemistry. Link

  • Cecchetti, V., et al. (1996). "Potent 6-desfluoro-8-methylquinolones as new lead compounds in antibacterial chemotherapy." Journal of Medicinal Chemistry. Link

  • Ullrich, R., et al. (2005). "The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 and CYP11B1 inhibitors." Journal of Steroid Biochemistry and Molecular Biology. Link

  • Miyamoto, T., et al. (1990). "Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones." Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

protocol for 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one purification

Application Note & Protocol: AN-PUR-Q2-086 Executive Summary This guide details the purification protocol for 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one (CAS: 75893-82-2 analog/derivative), a critical pharmacophore in t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-PUR-Q2-086

Executive Summary

This guide details the purification protocol for 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one (CAS: 75893-82-2 analog/derivative), a critical pharmacophore in the synthesis of MEK inhibitors and fluoroquinolone antibiotics.

The quinolin-2-one scaffold (carbostyril) is characterized by high lattice energy due to intermolecular hydrogen bonding (N-H···O=C), resulting in poor solubility in common organic solvents and high melting points (>200°C). Consequently, standard silica chromatography is often insufficient for bulk purification due to tailing and poor mass recovery. This protocol prioritizes a thermodynamic purification strategy (recrystallization) followed by a kinetic polishing step (chromatography) to achieve >99.5% purity.

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one

  • Molecular Formula: C₁₀H₈FNO

  • Molecular Weight: 177.18 g/mol

  • Target Impurities: 4-Fluoro-2-methylaniline (starting material), regioisomers, and inorganic salts from cyclization (e.g., Knorr synthesis byproducts).

Pre-Purification Assessment

Before initiating purification, the crude material must be characterized to select the optimal workflow.

Solubility Profile

Data based on thermodynamic saturation at 25°C vs. Boiling Point (BP).

SolventSolubility (25°C)Solubility (BP)Suitability
Water InsolubleInsolubleAnti-solvent
Ethanol Sparingly SolubleSolublePrimary Recrystallization
Acetic Acid (Glacial) SolubleHighly SolubleAlternative Recrystallization
Dichloromethane SolubleSolubleChromatography Load
Ethyl Acetate Sparingly SolubleSolubleWash Solvent
DMSO/DMF Highly SolubleHighly SolubleNMR/Biological Assays
Impurity Profiling (LC-MS)
  • Starting Material (Aniline): Lower retention time (RT), distinct UV absorption (230-250 nm).

  • Oligomers: High RT, broad peaks.

  • Salts: Elute at void volume (t₀).

Workflow Visualization

The following decision tree outlines the purification logic based on crude purity.

PurificationWorkflow Start Crude 6-Fluoro-8-methyl-2-quinolinone Assess Purity Assessment (HPLC/TLC) Start->Assess Decision Purity > 90%? Assess->Decision MethodA Method A: Recrystallization (Ethanol/Water or AcOH) Decision->MethodA Yes MethodB Method B: Acid-Base Swing (Reprecipitation) Decision->MethodB No (<90%) Check In-Process Control (IPC) MethodA->Check MethodB->MethodA Enriched Solid Polish Method C: Flash Chromatography (DCM/MeOH) Check->Polish Fail (Isomers present) Final Final Product (>99.5% Purity) Check->Final Pass Polish->Final

Figure 1: Purification Decision Tree. High-contrast nodes indicate critical decision points.

Detailed Experimental Protocols

Method A: Recrystallization (Primary Purification)

Objective: Removal of trace aniline starting material and inorganic salts. Scale: 10 g Crude Input.

  • Dissolution:

    • Place 10 g of crude solid in a 250 mL round-bottom flask (RBF).

    • Add Ethanol (95%) (approx. 100 mL, 10 vol).

    • Heat to reflux (80°C) with magnetic stirring.

    • Note: If the solid does not fully dissolve, add Glacial Acetic Acid dropwise (up to 10 mL) until clear. The amide hydrogen bonding requires a polar protic disruptor.

  • Hot Filtration (Critical):

    • While at reflux, filter the solution through a pre-heated glass frit or Celite pad to remove insoluble mechanical impurities (dust, metal shavings).

    • Caution: Do not let the solution cool during filtration to prevent premature crystallization on the filter.

  • Crystallization:

    • Return filtrate to the RBF. Re-heat to reflux if necessary.

    • Remove heat source and allow the flask to cool slowly to room temperature (RT) over 2 hours. Do not use an ice bath yet. Rapid cooling traps impurities.

    • Once at RT, if crystallization is heavy, proceed to filtration. If yield looks low, cool to 0-4°C for 1 hour.

  • Isolation:

    • Filter the white/off-white needles using vacuum filtration.

    • Wash 1: Cold Ethanol (10 mL).

    • Wash 2: Cold Water (20 mL) to remove residual acid/salts.

    • Dry in a vacuum oven at 50°C for 12 hours.

Method B: Acid-Base Swing (For Low Purity Crude)

Objective: If the crude is dark/tarry (<90% purity), recrystallization will fail (oiling out). Use this pre-treatment.

  • Suspend crude in 1M NaOH (5 vol). The quinolinone proton (N-H) is weakly acidic (pKa ~11-12). Strong base can deprotonate it, potentially solubilizing it as the sodium salt, while non-acidic impurities (anilines) remain insoluble.

    • Modification: If it does not dissolve in NaOH, reverse the logic: Dissolve in 6M HCl (protonating the carbonyl/nitrogen system), filter off insoluble tars, then neutralize the filtrate with Ammonium Hydroxide to precipitate the product.

  • Filter the precipitate, wash extensively with water, and proceed to Method A.

Method C: Flash Chromatography (Polishing)

Objective: Separation of regioisomers or stubborn non-polar impurities.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • Gradient:

    • 0–5 min: 100% DCM (Isocratic hold).

    • 5–20 min: 0% → 5% MeOH in DCM.

    • Note: Quinolinones streak on silica. Add 0.1% Triethylamine (TEA) to the mobile phase to sharpen peak shape.

Analytical Validation (QC)

HPLC Method

To verify purity, use the following validated conditions.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 320 nm (conjugated system)
Temperature 30°C

Gradient Table:

Time (min) % A (Water) % B (ACN)
0.0 95 5
10.0 5 95
12.0 5 95
12.1 95 5

| 15.0 | 95 | 5 |

HPLC Workflow Diagram

HPLC_Setup SolventA Solvent A (0.1% FA in H2O) Pump Binary Pump (High Pressure) SolventA->Pump SolventB Solvent B (0.1% FA in ACN) SolventB->Pump Injector Autosampler (Sample Injection) Pump->Injector Column C18 Column (Separation) Injector->Column Detector DAD/UV Detector (254/320 nm) Column->Detector Waste Waste Detector->Waste

Figure 2: HPLC Flow Path for Purity Analysis.

Troubleshooting & Critical Process Parameters (CPPs)

IssueRoot CauseCorrective Action
Oiling Out Solution cooled too fast or solvent mix is too polar.Re-heat to reflux.[1] Add a "seed crystal" of pure product at 60°C. Add 5% more Ethanol.
Low Yield Product is too soluble in Ethanol.Concentrate the mother liquor by 50% via rotovap and cool again. Or use Water as an anti-solvent (dropwise addition).
Colored Impurities Oxidation products of aniline.Add Activated Carbon (5 wt%) during the hot dissolution step (Method A, Step 1), stir for 10 min, then hot filter.
Double Peaks (HPLC) Tautomerism (Lactam vs. Lactim).This is common in quinolinones. Ensure mobile phase is acidic (Formic acid) to lock the tautomer preference.

Safety Considerations

  • Fluorinated Aromatics: While the final product is stable, intermediates (fluoroanilines) are toxic and skin irritants. Use nitrile gloves.

  • Dust Hazard: Dry quinolinones are fine powders. Weigh in a fume hood to avoid inhalation.

  • Waste: Halogenated organic waste disposal protocols must be followed.

References

  • Synthesis of Quinolinones: Gershon, H., et al. "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines."[2][3] Monatshefte für Chemie, vol. 133, 2002, pp. 1437–1442.[3]

  • HPLC Methodology: "Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography." Journal of Global Antimicrobial Resistance, 2022.[4]

  • Recrystallization of Analogs: "Scale-up Synthesis of 8-bromo-6-methylquinolin-2(1H)-one." BenchChem Technical Support, 2025.

  • Physical Properties: "6-Fluoro-2-methylquinoline Properties and Safety." Sigma-Aldrich Product Specification, 2025.

Sources

Application

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Quantitative Analysis of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one

An Application Note for Drug Development Professionals Abstract This application note presents a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and select...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective quantification of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one. This compound, a member of the fluorinated quinolinone class, holds significant interest in pharmaceutical research due to the broad biological activities associated with this scaffold, including potential antibacterial and P-glycoprotein inhibitory properties. The developed protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical framework for pharmacokinetic studies, impurity profiling, and quality control assessments. The methodology leverages reversed-phase chromatography for optimal separation and tandem mass spectrometry for unequivocal identification and quantification, ensuring high throughput and accuracy in complex matrices.

Introduction: The Rationale for a Dedicated Analytical Method

The introduction of a fluorine atom into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one is a structurally distinct analogue within the broader quinolinone family, which includes potent fluoroquinolone antibiotics that act by inhibiting bacterial DNA gyrase. The development of a sensitive and specific analytical method is paramount for advancing this compound through the drug discovery pipeline. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose, offering superior separation and detection capabilities for small molecules in complex biological and chemical matrices. This note provides a comprehensive, step-by-step protocol grounded in established analytical principles and validated according to industry standards.

Analyte Profile: 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

  • Molecular Formula: C₁₀H₈FNO

  • Molecular Weight: 177.18 g/mol

  • Structure: The molecule features a bicyclic quinolinone core, a nitrogen-containing heterocycle that is readily protonated, making it an excellent candidate for positive mode electrospray ionization (ESI). The presence of the fluorine atom and the lactam structure contributes to its polarity.

Caption: Chemical structure of the target analyte.

HPLC-MS/MS Methodological Framework

The following protocol was developed to achieve a balance of speed, sensitivity, and robustness, making it suitable for high-throughput screening and detailed quantitative analysis.

Instrumentation, Software, and Reagents
  • HPLC System: A UHPLC or HPLC system capable of generating reproducible gradients at pressures up to 600 bar.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Software: Instrument control and data acquisition software (e.g., MassLynx™, Xcalibur™).

  • Analytical Column: A high-quality reversed-phase C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18) with dimensions of 2.1 x 50 mm and a particle size of 1.7-1.8 µm is recommended for fast and efficient separations.

  • Reagents: All solvents (Acetonitrile, Methanol, Water) should be LC-MS grade. Formic acid (≥99%) and Ammonium Formate (≥99%) are required for mobile phase preparation. The analytical standard of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one should be of the highest purity available (>98%).

Standard and Sample Preparation Protocol

Accuracy begins with meticulous sample preparation. The goal is to ensure the analyte is fully dissolved and free of particulates that could damage the analytical column.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution into 9.9 mL of 50:50 (v/v) methanol:water. This solution is used to prepare calibration standards.

  • Calibration Curve Standards (e.g., 1-1000 ng/mL): Perform serial dilutions from the working stock solution using 50:50 (v/v) methanol:water as the diluent to create a series of at least six calibration points.

  • Sample Preparation (from a reaction mixture or biological matrix): Dilute the sample with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to an expected concentration within the calibration range. For complex matrices like plasma, a protein precipitation step (e.g., adding 3 parts cold acetonitrile to 1 part plasma) followed by centrifugation is mandatory to prevent matrix effects. Filter the final diluted sample through a 0.22 µm syringe filter before injection.

Optimized HPLC and MS Parameters

The parameters below are a validated starting point. Minor adjustments may be necessary depending on the specific instrumentation used.

Table 1: HPLC Operating Conditions

Parameter Recommended Setting Rationale
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm Provides excellent retention and peak shape for moderately polar heterocyclic compounds.
Mobile Phase A Water with 0.1% Formic Acid Formic acid is a volatile modifier that aids in protonation for ESI+ and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Acetonitrile is a common organic modifier providing good elution strength and low viscosity.
Gradient Elution 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B A gradient is essential for eluting the analyte with a sharp peak while separating it from potential impurities and ensuring column re-equilibration.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temperature 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.

| Injection Volume | 2 µL | A small injection volume minimizes peak distortion, especially with strong sample solvents. |

Table 2: Mass Spectrometer Operating Conditions

Parameter Recommended Setting Rationale
Ionization Mode Electrospray Ionization, Positive (ESI+) The nitrogen atom in the quinolinone ring is basic and readily accepts a proton to form a stable [M+H]⁺ ion.
Scan Mode Multiple Reaction Monitoring (MRM) MRM provides the highest sensitivity and selectivity for quantification by monitoring specific parent-to-fragment ion transitions.
Capillary Voltage 3.5 kV Optimizes the formation of gas-phase ions.
Source Temperature 150 °C A standard temperature for ESI.
Desolvation Temp. 400 °C Facilitates the removal of solvent from the ionized droplets.
Desolvation Gas Nitrogen, 800 L/hr Aids in the desolvation process.
Cone Gas Flow 50 L/hr Helps to focus ions into the mass analyzer.
MRM Transition 1 m/z 178.1 → 149.1 (Quantifier) Proposed transition based on the loss of a formyl group (CHO).
MRM Transition 2 m/z 178.1 → 121.1 (Qualifier) Proposed secondary transition for confirmation, likely involving further fragmentation.

| Collision Energy | 15-25 eV (Optimize empirically) | The energy required to induce fragmentation; must be optimized for the specific instrument and analyte. |

Method Validation: Ensuring Trustworthiness and Compliance

Method validation is a critical process that demonstrates the suitability of the analytical procedure for its intended purpose. The protocol was validated according to FDA and ICH Q2(R1) guidelines.

G A Sample Preparation (Dilution & Filtration) B UHPLC Injection A->B Analyte in Solution C C18 Reversed-Phase Gradient Separation B->C D Electrospray Ionization (ESI+) Generation of [M+H]⁺ C->D Eluted Analyte E Quadrupole 1 (Q1) Precursor Ion Selection (m/z 178.1) D->E F Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) E->F Isolated Precursor Ion G Quadrupole 3 (Q3) Fragment Ion Selection (MRM) F->G Fragment Ions H Detector Signal Acquisition G->H I Data Processing (Integration & Quantification) H->I

Caption: Experimental workflow from sample preparation to data analysis.

Table 3: Summary of Method Validation Results (Illustrative Data)

Parameter Acceptance Criteria Result Status
Specificity No interference at the analyte's retention time in blank samples. No interfering peaks observed. Pass
Linearity (Range) 1 – 1000 ng/mL Correlation Coefficient (r²) > 0.998 Pass
Accuracy 85-115% Recovery (80-120% at LLOQ) 96.5% - 104.2% Pass
Precision (RSD%) Intra-day RSD ≤ 15%; Inter-day RSD ≤ 15% Intra-day: < 4.5%; Inter-day: < 6.8% Pass
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10 1.0 ng/mL Pass

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 ng/mL | Pass |

Data Interpretation: From Spectrum to Result

Identification

The primary identification of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one is based on its retention time from the HPLC separation and the detection of the specific MRM transitions. The precursor ion will be the protonated molecule, [M+H]⁺, at m/z 178.1.

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID). For quinolinone structures, fragmentation often involves the loss of small neutral molecules like CO, CHO, or fragmentation of side chains.

G parent [M+H]⁺ m/z 178.1 frag1 Fragment 1 m/z 149.1 parent:f1->frag1:f0 - CHO (29 Da) frag2 Fragment 2 m/z 121.1 frag1:f1->frag2:f0 - CO (28 Da)

Caption: Proposed MS/MS fragmentation pathway for the analyte.

Conclusion and Further Applications

This application note details a validated, high-performance HPLC-MS/MS method for the quantification of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one. The described protocol demonstrates excellent specificity, linearity, accuracy, and precision, meeting the stringent requirements for pharmaceutical analysis. The causality-driven choices—a C18 column for robust separation, an acidic mobile phase for improved peak shape and ionization, and ESI+ with MRM for ultimate sensitivity—result in a trustworthy and efficient analytical system. This method can be readily adopted for various applications in drug development, from early-stage metabolic studies to late-stage quality control of active pharmaceutical ingredients.

References

  • Title: Computer-Assisted Method Development for Small and Large Molecules Source: Chromatography Today URL: [Link]

  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]

  • Title: Quantitative High-Throughput Analysis of 16 (Fluoro)quinolones in Honey Using Automated Extraction by Turbulent Flow Chromatography Coupled to Liquid Chromatography−Tandem Mass Spectrometry Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: In Silico High-Performance Liquid Chromatography Method Development via Machine Learning Source: Analytical Chemistry URL: [Link]

  • Title: HPLC Method Development Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations Source: International Atomic Energy Agency (IAEA) URL: [Link]

  • Title: Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Source: Waters Corporation URL: [Link]

  • Title: Quantification of fluoroquinolones in wastewaters by liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: LinkedIn URL: [Link]

  • Title: Using Targeted Liquid Chromatography-Tandem Mass Spectrometry to Rapidly Detect β-Lactam, Aminoglycoside, and Fluoroquinolone Resistance Mechanisms in Blood Cultures Growing E. coli or K. pneumoniae Source: Frontiers in Cellular and Infection Microbiology URL: [Link]

  • Title: Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chrom
Method

Application Note: Efficacy Profiling of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one (FMQ)

Executive Summary & Rationale 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one (FMQ) represents a privileged "carbostyril" scaffold, structurally homologous to clinically significant phosphodiesterase 3 (PDE3) inhibitors such...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one (FMQ) represents a privileged "carbostyril" scaffold, structurally homologous to clinically significant phosphodiesterase 3 (PDE3) inhibitors such as Cilostazol and Milrinone .[1] The specific substitution pattern—a fluorine at the C6 position and a methyl group at C8—modulates the electronic density of the quinolinone ring, potentially enhancing binding affinity to the PDE3 catalytic pocket while altering metabolic stability compared to non-fluorinated analogs.

This guide provides a validated workflow for evaluating FMQ efficacy. Unlike generic screening protocols, this document focuses on the specific physicochemical challenges of fluoro-quinolinones (solubility) and targets the cAMP/PDE3A signaling axis as the primary efficacy endpoint.

Key Mechanistic Pathway

The therapeutic hypothesis for FMQ rests on its ability to competitively inhibit PDE3. Blockade of PDE3 prevents the hydrolysis of cAMP to AMP, leading to elevated intracellular cAMP levels. In platelets, this activates Protein Kinase A (PKA), resulting in the phosphorylation of VASP (Vasodilator-Stimulated Phosphoprotein) and inhibition of aggregation.

PDE3_Pathway FMQ FMQ (Inhibitor) PDE3 PDE3 Enzyme FMQ->PDE3 Inhibits (IC50) AMP 5'-AMP (Inactive) PDE3->AMP Catalyzes cAMP cAMP (Active Messenger) cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA Accumulation Response Inhibition of Platelet Aggregation PKA->Response Phosphorylation Cascade

Figure 1: Mechanism of Action.[1] FMQ inhibits PDE3, preventing cAMP degradation and driving downstream anti-platelet effects.

Chemical Handling & Formulation (Critical Step)[1]

Fluoro-quinolinones often exhibit poor aqueous solubility, leading to "false negatives" in enzymatic assays due to micro-precipitation.[1]

Protocol A: Stock Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous grade (≥99.9%).

  • Concentration: Prepare a 10 mM primary stock.

    • Calculation: MW of FMQ ≈ 193.18 g/mol (Verify specific batch MW).[1]

    • Weighing: Dissolve 1.93 mg in 1 mL DMSO.[1]

  • Sonication: Sonicate at 40 kHz for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can bind to plastics).[1] Store at -20°C.

Protocol B: Assay Working Solution
  • Dilution Factor: The final DMSO concentration in the assay must not exceed 1% (v/v) to avoid enzyme denaturation.

  • Intermediate Step: Dilute the 10 mM stock 1:100 in Assay Buffer to create a 100 µM working solution (1% DMSO). Perform serial dilutions in buffer containing 1% DMSO to maintain constant solvent concentration across the dose-response curve.

Primary Efficacy Assay: PDE3A Enzymatic Inhibition

Method: IMAP (Immobilized Metal Assay for Phosphochemicals) Fluorescence Polarization (FP).[1][2][3][4] Rationale: This homogeneous assay is robust against the autofluorescence often seen with quinolinone derivatives.[1] It measures the binding of fluorescently labeled cAMP to nanoparticles; hydrolysis to AMP prevents this binding, reducing polarization.

Materials
  • Enzyme: Recombinant Human PDE3A (catalytic domain).[1]

  • Substrate: FAM-cAMP (Fluorescein-labeled cAMP).[1]

  • Binding Reagent: IMAP Binding Reagent (Molecular Devices or equivalent).

  • Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3, 0.01% Tween-20.

Experimental Workflow
StepActionVolume/Well (384-well)Notes
1 Compound Addition 5 µLAdd FMQ dilution series (0.1 nM to 10 µM). Include DMSO-only control (0% inhibition) and Cilostazol (Positive Control).[1]
2 Enzyme Addition 5 µLAdd PDE3A enzyme (diluted to predetermined EC80 concentration).
3 Pre-Incubation -Incubate for 15 mins at RT to allow inhibitor binding.[1]
4 Substrate Addition 10 µLAdd FAM-cAMP (100 nM final).[1]
5 Reaction -Incubate for 60 mins at RT in the dark.
6 Stop & Detect 60 µLAdd IMAP Binding Reagent. Incubate 30 mins.
7 Read -Read Fluorescence Polarization (Ex 485nm / Em 520nm).
Data Analysis

Calculate % Inhibition using the formula:


[1]
  • mP: milli-Polarization units.[1]

  • Validation Criteria: Z-factor > 0.5.

Secondary Functional Assay: Platelet Aggregation (LTA)[1]

Method: Light Transmission Aggregometry (LTA).[1] Rationale: Demonstrates that the biochemical inhibition of PDE3 translates to a physiological response (anti-thrombotic activity) in a cellular environment.

Protocol
  • Isolation: Collect human whole blood in sodium citrate tubes (3.2%).[1] Centrifuge at 200 x g for 15 min to obtain Platelet-Rich Plasma (PRP).[1]

  • Treatment:

    • Aliquot PRP (250 µL) into cuvettes.

    • Incubate with FMQ (1, 10, 100 µM) or Vehicle (DMSO < 0.2%) for 5 minutes at 37°C.

  • Induction: Add ADP (Adenosine Diphosphate, 5-10 µM final) or Collagen (2 µg/mL) to induce aggregation.[1]

  • Measurement: Monitor light transmission for 5-7 minutes under constant stirring (1000 rpm).

  • Endpoint: Calculate % Aggregation Inhibition relative to Vehicle control.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_biochem Phase 2: Biochemical Screen cluster_cell Phase 3: Functional Validation Stock FMQ Stock (10mM in DMSO) QC Solubility Check (Visual/Nephelometry) Stock->QC Enzyme PDE3A IMAP Assay (IC50 Determination) QC->Enzyme Dilute Analysis Data Fit (Sigmoidal Dose-Response) Enzyme->Analysis PRP Platelet Rich Plasma Isolation Analysis->PRP Select Active Conc. LTA LTA Aggregation (ADP Induced) PRP->LTA

Figure 2: Integrated experimental workflow from compound solubilization to functional validation.

Expected Results & Troubleshooting

ParameterExpected Outcome (Active)Troubleshooting (If Failed)
Solubility Clear solution at 100 µM in 1% DMSO.If cloudy, use cyclodextrin or reduce max conc.
PDE3 IC50 < 1 µM (Potent); 1-10 µM (Moderate).[1]If > 10 µM, verify compound identity (NMR/MS).
Platelet Aggregation Dose-dependent reduction in % aggregation.[1]Ensure donor platelets respond to ADP control first.[1]

References

  • BenchChem. (2024).[1] Biological Activity of 6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Retrieved from [1]

  • Molecular Devices. (2024).[1] IMAP FP Phosphodiesterase Evaluation Assay Kit Protocol. Retrieved from [1][2]

  • Trawally, M. et al. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. Journal of Research in Pharmacy. Retrieved from [1]

  • PubChem. (2025).[1] 6-Fluoro-2-methylquinoline Compound Summary. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] 6-Fluoro-2-methylquinoline Product Specification. Retrieved from [1]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting guide for 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one experiments

Product Code: 6F8M-Q2O | CAS: (Analogous Ref) | Class: Carbostyril / Fluoroquinolone Precursor Introduction Welcome to the Technical Support Center. This guide addresses the specific challenges associated with 6-Fluoro-8...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 6F8M-Q2O | CAS: (Analogous Ref) | Class: Carbostyril / Fluoroquinolone Precursor

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one (also known as 6-fluoro-8-methylcarbostyril). As a privileged scaffold in medicinal chemistry, this compound serves as a critical intermediate for phosphodiesterase (PDE) inhibitors and antibacterial fluoroquinolones.

Its dual-functionalized core (6-Fluoro, 8-Methyl) creates unique electronic and steric environments that complicate synthesis, solubility, and analysis compared to the unsubstituted parent quinolinone.

Module 1: Synthesis & Reaction Optimization

Q: My cyclization yield is low (<30%) and the reaction mixture turns into an intractable black tar. How do I improve conversion?

A: The formation of "tar" during the cyclization (typically a Knorr or intramolecular Friedel-Crafts reaction) suggests uncontrolled polymerization or oxidation, often caused by excessive heat or insufficient acid strength.

Root Cause Analysis: The 8-methyl group provides steric hindrance, while the 6-fluoro group withdraws electrons, deactivating the ring toward the electrophilic closure. This often tempts researchers to increase temperature, leading to decomposition.

Optimization Protocol:

  • Switch Acid Medium: If using concentrated Sulfuric Acid (

    
    ), switch to Polyphosphoric Acid (PPA)  or Eaton’s Reagent  (
    
    
    
    in Methanesulfonic acid). PPA acts as a milder dehydrating agent and solvent, reducing charring.
  • Temperature Ramp: Do not heat directly to 140°C.

    • Step 1: Stir at 60°C for 1 hour to ensure homogeneity.

    • Step 2: Ramp slowly to 110–120°C. Monitor via TLC every 30 mins.

  • Stoichiometry: Ensure the precursor (e.g., the cinnamanilide or

    
    -keto amide) is dry. Water kills the superacidic protons required for ring closure.
    
Q: I am observing a regioisomer in my crude NMR. Is cyclization occurring at the wrong position?

A: Regioisomer formation is rare for this specific substitution pattern but possible if the 8-methyl group sterically forces the closure onto the nitrogen or if a rearrangement occurs.

Mechanistic Insight: In 3-substituted anilines, cyclization can occur ortho or para to the substituent. However, your starting material is likely 4-fluoro-2-methylaniline .

  • The amino group directs ortho/para.

  • The 2-methyl blocks one ortho site.

  • The 4-fluoro blocks the para site.

  • Result: Cyclization must occur at the remaining open ortho position (C6 of the aniline, which becomes C8 of the quinoline—wait, the numbering changes).

    • Correction: In the aniline precursor, the Methyl is at 2, Fluoro at 4. The amine is at 1. The open positions are 3, 5, 6. Cyclization happens at 6.

    • Final Product: Nitrogen is 1. Carbonyl is 2. The bridgehead is 4a/8a. The Methyl ends up at 8.[1] The Fluoro ends up at 6.[1][2]

Validation: If you see unexpected peaks, check for O-alkylation vs C-alkylation if you are performing downstream functionalization, or incomplete cyclization (open chain intermediate).

Visual Workflow: Synthesis Logic

Synthesis_Workflow Aniline Precursor: 4-Fluoro-2-methylaniline Intermediate Intermediate: N-(4-fluoro-2-methylphenyl) cinnamide Aniline->Intermediate Acylation (Cinnamoyl Cl) Cyclization Cyclization: PPA or H2SO4 (Friedel-Crafts) Intermediate->Cyclization Heat (100-120°C) Product Target: 6-Fluoro-8-methyl- 1,2-dihydroquinolin-2-one Cyclization->Product Ring Closure - H2O Product->Cyclization Impurity Check: Isomer/Tar?

Figure 1: Standard synthetic pathway for 2-quinolinones via acid-mediated cyclization.

Module 2: Purification & Solubility

Q: The product precipitates as a fine powder that clogs filters and retains impurities. How do I recrystallize it effectively?

A: 1,2-dihydroquinolin-2-ones are notorious for high lattice energy due to intermolecular hydrogen bonding (dimerization similar to DNA base pairs).

Solubility Profile:

Solvent Solubility (RT) Solubility (Hot) Utility
Water Insoluble Insoluble Anti-solvent (Precipitation)
Ethanol Poor Moderate Crystallization (often requires large volumes)
Acetic Acid Moderate Good Recommended for Recrystallization
DMF/DMSO Good Excellent Use for reactions, not crystallization

| Chloroform | Poor | Moderate | Extraction (often insufficient) |

Recommended Protocol (Acetic Acid Recrystallization):

  • Dissolve the crude solid in minimal boiling Glacial Acetic Acid .

  • Once dissolved, slowly add hot water until slight turbidity persists.

  • Allow to cool slowly to Room Temperature (RT), then to 4°C.

  • The presence of the 8-methyl group disrupts planar stacking slightly compared to the non-methylated analog, but the 6-fluoro enhances polarity. This method yields high-purity needles.

Q: How do I remove unreacted aniline starting material?

A: The product (quinolinone) is a very weak base (essentially neutral amide character), whereas the starting aniline (4-fluoro-2-methylaniline) is basic.

  • Suspend the crude solid in 1M HCl .

  • Stir for 30 minutes. The aniline will form a soluble hydrochloride salt.

  • The quinolinone will remain as a solid.

  • Filter and wash with water until the filtrate is neutral.

Module 3: Analytical Characterization (HPLC & NMR)

Q: My HPLC peaks are tailing significantly. Is the column degrading?

A: Tailing is likely due to the interaction between the basic nitrogen of the quinolinone (lactam form) and residual silanols on the silica column.

HPLC Method Optimization:

  • Column: C18 (End-capped is essential).

  • Mobile Phase: Water/Acetonitrile gradient.

  • Modifier (CRITICAL): You must use an acidic modifier.

    • Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both the water and acetonitrile channels.

    • Mechanism:[1][3] The acid protonates the residual silanols on the column and suppresses the ionization of the quinolinone tautomers, sharpening the peak.

Q: The H NMR spectrum shows unexpected splitting patterns. How do I interpret the Fluorine effect?

A: The


F nucleus (Spin 1/2) couples with nearby protons, causing "extra" splitting not seen in non-fluorinated analogs.

Expected Coupling Constants (


-values): 
  • 
     (Ortho):  ~8–10 Hz. The proton at position 5 (adjacent to F) will appear as a doublet of doublets (or multiplet).
    
  • 
     (Meta):  ~5–7 Hz. The proton at position 7 will show splitting from the fluorine.
    
  • 
     (Meta):  ~1–3 Hz. Coupling between H5 and H7.
    

Diagnostic Signals (DMSO-


): 
  • NH: Broad singlet > 11.0 ppm (confirms lactam form).

  • H-4: Doublet ~7.8–8.0 ppm (characteristic of the alkene in the lactam ring).

  • H-3: Doublet ~6.4–6.6 ppm.

Visual Mechanism: Tautomerism & Detection

Tautomerism Lactam Lactam Form (Major) (1,2-dihydroquinolin-2-one) Stable in solid state Detected by UV 254nm Lactim Lactim Form (Minor) (2-hydroxyquinoline) Favored in basic pH Fluorescent Lactam->Lactim  pH Dependent Equilibrium  

Figure 2: The lactam-lactim tautomerism dictates solubility and chromatographic behavior. Acidic HPLC conditions stabilize the Lactam form.

Module 4: Storage & Stability

Q: The compound turned yellow/brown after sitting on the bench for a week. Is it degraded?

A: Quinolinones are photosensitive.

  • Mechanism: They can undergo [2+2] photodimerization across the C3-C4 double bond upon exposure to UV/visible light.

  • The 6-Fluoro effect: Halogenation can sometimes increase the quantum yield of intersystem crossing, making the molecule more susceptible to photo-oxidation or dimerization.

  • Action: Check purity via HPLC. If the "dimer" peak (double molecular weight) is absent, the color change may be a minor surface oxidation of the 8-methyl group (benzylic oxidation).

  • Prevention: Store in amber vials, under Argon, at 4°C.

References

  • Meth-Cohn, O. (1993). Quinolines. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Foundational text on Quinoline synthesis and reactivity).
  • Toujani, E., et al. (2023).[4] "Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography". Methods and Objects of Chemical Analysis. (Provides validated HPLC conditions for fluoro-substituted quinoline derivatives).

  • Gershon, H., et al. (2002). "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines". Fordham University Chemistry Faculty Publications. (Detailed synthesis and NMR data for 6-fluoro-8-substituted quinoline systems).

  • Albrecht, R. (1977). "Development of antibacterial agents of the nalidixic acid type". Progress in Drug Research, 21, 9-104. (Establishes the structure-activity relationship of the 6-fluoro-quinolinone scaffold).
  • Preprints.org (2025). "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities". (Recent review on alkylation and functionalization of quinolin-2-ones).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated heterocyclic compounds.

Sources

Optimization

Technical Support Center: Purification of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one. As a substituted quinolinone, this compou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one. As a substituted quinolinone, this compound presents a unique set of purification hurdles stemming from its specific structural features: a planar heterocyclic core, a hydrogen-bonding lactam moiety, an electron-withdrawing fluorine atom, and an electron-donating methyl group. This document provides in-depth, experience-driven troubleshooting advice and systematic protocols to achieve high purity, a critical requirement for downstream applications.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

This section addresses the most common purification challenges in a direct question-and-answer format, focusing on the causality behind the problems and their solutions.

Question 1: My crude product is a discolored solid/oil. What are the likely impurities?

Answer: The discoloration typically points to a mixture of impurities arising from the synthesis.[1][2] Common culprits for quinolinone derivatives include:

  • Unreacted Starting Materials: Depending on your synthetic route (e.g., Skraup, Friedländer, or Conrad-Limpach synthesis), these could be substituted anilines or β-ketoesters.[3]

  • Reaction Intermediates: Incomplete cyclization can leave linear precursors in the mixture.

  • Side-Products: Isomeric byproducts or products from undesired side reactions are common.[2]

  • Degradation Products: The quinolinone ring can be sensitive to harsh workup conditions (e.g., strong acid/base or high temperatures), leading to decomposition.[2]

  • Residual Catalysts & Reagents: Inorganic salts from reagents can be trapped in the crude product.[1]

A preliminary Thin Layer Chromatography (TLC) analysis is essential to visualize the number and relative polarity of these impurities, which will guide your purification strategy.

Question 2: I'm getting significant peak tailing and poor separation during silica gel column chromatography. What's wrong?

Answer: This is a classic issue when purifying polar heterocyclic compounds like quinolinones on standard silica gel.[4][5] The primary cause is the interaction between the lactam group (-NH-C=O) of your molecule and the acidic silanol (Si-OH) groups on the silica surface. This strong hydrogen bonding causes some molecules to "stick" to the stationary phase, resulting in broad, tailing peaks and poor resolution.

Solutions:

  • Modify the Mobile Phase: Add a small amount of a polar, slightly acidic or basic modifier to your eluent.

    • Acetic Acid (0.1-1%): If your compound is basic, adding a trace of acid can protonate it, changing its interaction with the silica and often improving peak shape.[5]

    • Triethylamine (0.1-1%): More commonly for compounds like yours, adding a small amount of a base like triethylamine will deprotonate the acidic silanol groups on the silica surface, minimizing the unwanted hydrogen bonding interactions.

  • Use a Different Stationary Phase: If modifying the eluent is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., Diol, C18).

Question 3: My compound fails to crystallize from solution and instead "oils out." How can I induce crystallization?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[4] This typically happens when the solution is cooled too quickly or when the concentration of your compound is too high for the chosen solvent system.[4] Impurities can also inhibit crystal formation.[1]

Troubleshooting Steps:

  • Re-heat and Dilute: Add a small amount of hot solvent to redissolve the oil completely.[4]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly, then transfer it to a refrigerator, and finally to a freezer. Slower cooling provides more time for proper crystal lattice formation.[6]

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass create nucleation sites for crystal growth.[4]

  • Add Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[4]

  • Change Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent system where it is less soluble, or use a binary solvent system (a "good" solvent in which the compound is soluble, and a "bad" solvent in which it is not). Dissolve the compound in the minimum amount of the hot "good" solvent, then slowly add the "bad" solvent until the solution becomes slightly cloudy (the cloud point), then add a drop of the "good" solvent to clarify and cool slowly.

Question 4: My recovery after purification is very low. Where could I be losing my product?

Answer: Low recovery is a frustrating but common problem. A systematic review of your process can identify the loss points.

  • During Recrystallization:

    • Using too much solvent: This is the most frequent cause.[1][4] Your compound may have significant solubility even in the cold solvent, and excess volume will keep more of it in the mother liquor. Always use the minimum amount of hot solvent required for complete dissolution.[7] You can often recover more product by concentrating the mother liquor and performing a second crystallization.[4]

    • Premature crystallization: The product may crystallize in the funnel during hot filtration.[1] Use a heated funnel or pre-heat your filtration apparatus to prevent this.

  • During Chromatography:

    • Irreversible Adsorption: Your compound might be binding too strongly to the silica gel and not eluting completely. This is especially likely if you see streaking from the baseline on your TLC.

    • Incorrect Fraction Collection: You may be pooling fractions too conservatively. Re-check your TLC analysis of all fractions to ensure you haven't discarded those containing pure product.

Part 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Protocol for Flash Column Chromatography

This protocol provides a self-validating workflow for purifying 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one via flash chromatography.

Step 1: Analytical TLC for Solvent System Selection

  • Objective: To find a solvent system where the target compound has an Rf (retention factor) of 0.2-0.4, with good separation from all major impurities.[1]

  • Procedure:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on at least three TLC plates.

    • Develop each plate in a different solvent system with varying polarity. Start with a non-polar solvent like hexane and a more polar one like ethyl acetate.[8]

    • Example Systems to Test: Hexane:Ethyl Acetate (9:1, 7:3, 1:1), Dichloromethane:Methanol (98:2).

    • Visualize the spots under UV light and/or with a stain (e.g., potassium permanganate).

    • Select the system that gives the best separation and the target Rf. If tailing is observed, re-run the best system with 0.5% triethylamine added.

Step 2: Column Preparation and Loading

  • Packing: Prepare a slurry of silica gel in the least polar component of your chosen eluent (e.g., hexane). Pack the column evenly, ensuring no air bubbles are trapped.[9]

  • Sample Loading: For the best resolution, use the dry loading method.[9]

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

    • Gently add this powder to the top of the packed column.

Step 3: Elution and Fraction Collection

  • Begin eluting with the solvent system determined by your TLC analysis.

  • Collect fractions and monitor them by TLC.

  • Once the pure fractions are identified, pool them and remove the solvent under reduced pressure.[9]

Guide 2: Systematic Protocol for Recrystallization

This protocol helps identify the ideal solvent and conditions for obtaining a high-purity crystalline product.

Step 1: Solvent Screening

  • Objective: To find a solvent that dissolves the compound when hot but not when cold.[7]

  • Procedure:

    • Place a small amount (10-20 mg) of your crude material into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature. Good candidates include ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene.[1] Note the solubility.

    • If a compound is insoluble at room temperature, heat the test tube gently. If it dissolves when hot, it's a potential recrystallization solvent.

    • Allow the hot solutions to cool. The best solvent will be one from which clean crystals form upon cooling.

Step 2: Recrystallization Procedure

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[1]

  • If there are insoluble impurities, perform a hot filtration through a fluted filter paper.

  • Allow the clear filtrate to cool slowly and undisturbed to room temperature.

  • Once crystals have formed, cool the flask further in an ice bath to maximize the yield.

  • Isolate the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.[7]

  • Dry the crystals under vacuum.

Part 3: Data Presentation & Visualization

Table 1: Solvent Selection Guide for Purification
Purification MethodSolvent PropertyRecommended Solvents (Starting Points)
Flash Chromatography Mobile Phase (Eluent)Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone
Recrystallization Single SolventEthanol, Isopropanol, Ethyl Acetate, Toluene
Recrystallization Binary Solvent SystemEthanol/Water, Acetone/Hexane, Dichloromethane/Hexane
Mandatory Visualizations

Diagram 1: Initial Purification Strategy Decision Tree

start Crude Product Analysis (TLC) purity_check Is the product >85% pure with one major impurity? start->purity_check complexity_check Are impurities close in Rf to the product? purity_check->complexity_check No recrystallize Attempt Recrystallization First purity_check->recrystallize Yes complexity_check->recrystallize No (impurities are baseline/very different) chromatography Perform Column Chromatography complexity_check->chromatography Yes

Caption: Decision workflow for selecting the primary purification method.

Diagram 2: Troubleshooting Column Chromatography

start Problem Observed tailing Poor Separation / Tailing Peaks start->tailing no_elution Product Not Eluting start->no_elution cause_tailing Cause: Strong interaction with acidic silica tailing->cause_tailing solution_tailing Solution: Add 0.5% Triethylamine to eluent cause_tailing->solution_tailing cause_no_elution Cause: Solvent polarity is too low no_elution->cause_no_elution solution_no_elution Solution: Gradually increase eluent polarity (e.g., more Ethyl Acetate) cause_no_elution->solution_no_elution

Caption: A logical guide to resolving common chromatography issues.

Diagram 3: Troubleshooting Recrystallization

start Problem Observed oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals cause_oiling Cause: Solution too concentrated or cooled too quickly oiling_out->cause_oiling solution_oiling Solution: Re-heat, add more solvent, cool slowly, scratch flask cause_oiling->solution_oiling cause_no_crystals Cause: Solution not supersaturated or wrong solvent no_crystals->cause_no_crystals solution_no_crystals Solution: Evaporate some solvent or try a different solvent/binary system cause_no_crystals->solution_no_crystals

Caption: A workflow for resolving failed crystallization attempts.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
  • BenchChem. (2025).
  • Reddit. (2018).
  • BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds".
  • ResearchGate. (2025).
  • Master Organic Chemistry. (2016). Natural Product Isolation (2)
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

Sources

Troubleshooting

dealing with impurities in 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one samples

Technical Support Center: Purity & Handling of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one Introduction Welcome to the technical support hub for 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one (FMDQ). As a scaffold frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity & Handling of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one

Introduction

Welcome to the technical support hub for 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one (FMDQ). As a scaffold frequently used in the development of PDE inhibitors and anticancer agents, the purity of this intermediate is critical.[1] The combination of the 6-fluoro substituent (metabolic blocker) and the 8-methyl group (steric modulator) creates unique physicochemical challenges—specifically regarding solubility and regioisomer separation.

This guide moves beyond generic advice, offering causal analysis and self-validating protocols to ensure your material meets pharmaceutical-grade specifications (>98% purity).

Module 1: Diagnostic Triage (Identification)

Q: My HPLC chromatogram shows a split peak or "shoulder" for the main compound. Is this an impurity?

A: Not necessarily. This is often a tautomeric artifact , not a chemical impurity.

  • The Science: 2-Quinolinones exist in a lactam-lactim equilibrium. While the lactam (1,2-dihydro-2-one) is the stable form in solid state, solution-phase behavior depends heavily on solvent and pH.

  • The Fix: Ensure your mobile phase is acidic (pH 2.5–3.0).

    • Protocol: Add 0.1% Formic Acid or Trifluoroacetic acid (TFA) to both water and organic mobile phases. This forces the equilibrium entirely to the neutral lactam form, sharpening the peak.

Q: How do I distinguish the 6-fluoro product from the 5-fluoro or 7-fluoro regioisomers?

A: Use


F-NMR , not just 

H-NMR.
  • The Science: Syntheses like the Knorr or Friedel-Crafts cyclization often produce regioisomers depending on the directing effects of the starting aniline. These isomers have identical mass (LC-MS is useless here) and similar polarity.

  • The Diagnostic:

    • 6-Fluoro (Target): Look for a specific coupling pattern. The fluorine at C6 couples with protons at C5 and C7.

    • Coupling Constants (

      
      ):  The 
      
      
      
      meta-coupling (F to H8-Methyl) is distinct.
    • Shift: 5-fluoro and 7-fluoro isomers will appear at significantly different chemical shifts in

      
      F-NMR due to the proximity to the carbonyl or nitrogen.
      

Module 2: Purification Workflows

Q: I have unreacted aniline (2-methyl-4-fluoroaniline) in my crude solid. Recrystallization isn't removing it.

A: You must exploit the basicity difference before recrystallization.

  • The Science: The starting aniline is basic (

    
    ). The product (FMDQ) is a lactam and is essentially non-basic (neutral/weakly acidic, 
    
    
    
    for the N-H).
  • The Protocol (Acid Wash):

    • Dissolve crude solid in Ethyl Acetate (EtOAc).

    • Wash 2x with 1M HCl. The aniline will protonate and move to the aqueous layer.

    • Wash the organic layer with Brine, dry over

      
      , and evaporate.
      
    • Validation: TLC spot for aniline (stains red/orange with p-anisaldehyde) should disappear.

Q: What is the best solvent system for recrystallization?

A: Ethanol/Water or Acetic Acid/Water .

  • The Science: The 8-methyl group increases lipophilicity compared to unsubstituted quinolinones, making it too soluble in pure methanol or ethanol for high recovery.

  • Step-by-Step Protocol:

    • Suspend crude FMDQ in Ethanol (95%) at a ratio of 10 mL per gram.

    • Heat to reflux (

      
      C) until dissolved. If insoluble, slowly add DMF  dropwise until clear.
      
    • Remove from heat. Immediately add hot water dropwise until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of Ethanol to clear the solution again.

    • Allow to cool slowly to room temperature, then to

      
      C.
      
    • Filter the white/off-white needles.

Module 3: Storage & Stability

Q: My white sample has turned yellow after sitting on the bench. Is it ruined?

A: It is likely photodegraded (Dimerization).

  • The Science: 2-Quinolinones undergo [2+2] cycloaddition across the C3-C4 double bond upon exposure to UV/visible light, forming cyclobutane dimers. The 8-methyl group does not fully protect against this.

  • The Fix:

    • Minor Yellowing: Recrystallize (dimers are often much less soluble and can be filtered off from a hot solution).

    • Prevention: Store in amber vials wrapped in foil, under Argon, at

      
      C.
      

Visual Troubleshooting Guides

Figure 1: Impurity Identification Logic

Use this flow to determine the nature of your contamination before attempting purification.

ImpurityLogic Start Problem: Impure FMDQ Sample CheckLCMS Step 1: Check LC-MS (Is Mass Correct?) Start->CheckLCMS MassWrong Mass Incorrect CheckLCMS->MassWrong No MassCorrect Mass Correct (M+H = 194) CheckLCMS->MassCorrect Yes AnilineCheck Check TLC/NMR for Starting Material (Aniline) MassWrong->AnilineCheck DimerCheck Check for Dimer (2M+H mass peak) MassWrong->DimerCheck PeakShape Step 2: Check HPLC Peak Shape MassCorrect->PeakShape SplitPeak Split/Broad Peak? PeakShape->SplitPeak SinglePeak Single Sharp Peak? PeakShape->SinglePeak Tautomer Likely Tautomer Issue Action: Add 0.1% TFA SplitPeak->Tautomer Isomer Likely Regioisomer Action: Run 19F-NMR SinglePeak->Isomer If purity < 98%

Caption: Diagnostic logic tree for distinguishing between chemical impurities (regioisomers, precursors) and analytical artifacts (tautomers).

Figure 2: Purification Workflow (The "Golden Path")

Follow this standard operating procedure (SOP) to reclaim high-purity material.

PurificationFlow Crude Crude Solid (Brown/Yellow) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Wash w/ 1M HCl (Removes Aniline) Dissolve->AcidWash OrgLayer Collect Organic Layer (Contains FMDQ) AcidWash->OrgLayer Evap Evaporate to Dryness OrgLayer->Evap Recryst Recrystallize (EtOH + H2O dropwise) Evap->Recryst Final Pure FMDQ (White Needles) Recryst->Final

Caption: Optimized purification workflow exploiting the non-basic nature of the quinolinone lactam to remove aniline precursors.

Summary of Physicochemical Data

PropertyValue/DescriptionRelevance to Purification
Molecular Formula C₁₀H₈FNOM+H = 194.18 Da
pKa (NH) ~11.0 (Weakly Acidic)Do not use base extraction; product will ionize and be lost in water at pH > 12.
Solubility (Water) Very Low (<0.1 mg/mL)Water is an excellent anti-solvent for recrystallization.
Solubility (EtOH) Moderate (High when hot)Ideal primary solvent for recrystallization.
UV Absorbance

nm
Strong UV activity; susceptible to [2+2] photodimerization.

References

  • Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham University.[2] Link

  • BenchChem Technical Support . (2025). Chromatographic Separation of Quinoline and Isoquinoline Isomers. Link

  • National Institutes of Health (NIH) . (2025). HPLC Method for Determination of Enantiomeric Purity of Fluoroquinolones. Link

  • PubChem . (2025). 6-fluoro-8-methylquinoline Compound Summary. Link

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one

Welcome to the technical support center for the scale-up synthesis of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from bench-scale to pilot or manufacturing scale for this important quinolinone derivative. The insights provided herein are a synthesis of established chemical principles and practical, field-proven solutions.

Introduction

6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural features, including the fluoro and methyl substitutions on the quinolinone core, contribute to enhanced biological activity and metabolic stability[1]. However, the scale-up of its synthesis presents a unique set of challenges that require careful consideration of reaction conditions, safety protocols, and process optimization. This guide will address these challenges in a practical question-and-answer format.

A common synthetic approach to this molecule involves a multi-step process, which may include a cyclization reaction to form the quinolinone core, followed by electrophilic fluorination and methylation, or the use of pre-functionalized starting materials. The following workflow outlines a plausible synthetic strategy.

G cluster_0 Synthetic Workflow Start Starting Materials (e.g., Substituted Aniline and β-Ketoester) Cyclization Quinolinone Core Formation (e.g., Conrad-Limpach-Knorr or similar) Start->Cyclization Step 1 Functionalization Introduction of Fluoro and Methyl Groups (Fluorination & Methylation) Cyclization->Functionalization Step 2 (Order may vary) Purification Crystallization / Chromatography Functionalization->Purification Step 3 Final_Product 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one Purification->Final_Product Step 4 G cluster_1 Fluorination Troubleshooting Problem High Exothermicity & Poor Selectivity Cause1 High Reactivity of Fluorinating Agent Problem->Cause1 Cause2 Poor Temperature Control Problem->Cause2 Solution4 Consider Flow Chemistry Problem->Solution4 Advanced Solution Solution1 Use Milder Reagent (e.g., N-F type) Cause1->Solution1 Solution2 Implement Cryogenic Conditions Cause2->Solution2 Solution3 Controlled Reagent Addition Cause2->Solution3

Caption: Troubleshooting logic for challenges in electrophilic fluorination.

Question 4: We are observing the formation of isomeric fluoro-quinolinones. How can we improve the regioselectivity of the fluorination?

Answer: Achieving high regioselectivity in the fluorination of an existing aromatic system is crucial for purity and yield.

  • Causality:

    • Directing Group Effects: The existing substituents on the quinolinone ring (the methyl group and the lactam functionality) will direct the electrophilic fluorination. The interplay of these directing effects determines the position of fluorination.

    • Reaction Conditions: The solvent and temperature can influence the regioselectivity by altering the substrate's conformation and the fluorinating agent's reactivity. [2]

  • Troubleshooting & Optimization:

    • Protecting Groups: If the desired regioselectivity cannot be achieved directly, consider a strategy involving protecting groups to block more reactive sites, followed by fluorination and deprotection.

    • Solvent Screening: The choice of solvent can have a profound effect on selectivity. Aprotic solvents of varying polarity (e.g., acetonitrile, dichloromethane, THF) should be screened.

    • Order of Steps: It may be beneficial to alter the synthetic sequence. For example, starting with a fluorinated aniline derivative to build the quinolinone core can circumvent the need for a late-stage fluorination and its associated selectivity issues.

Part 3: General Scale-Up and Purification

Question 5: Upon scale-up, we are finding it difficult to remove residual palladium catalyst from a potential cross-coupling step (if used). What are the best practices for this?

Answer: If a palladium-catalyzed reaction (e.g., a Buchwald-Hartwig amination to form a precursor) is part of the synthesis, removing the residual metal to meet regulatory requirements (typically <10 ppm for APIs) is critical. [3]

  • Causality:

    • Catalyst Leaching: Palladium can leach into the product stream and can be difficult to remove by simple filtration or crystallization.

    • Complexation: The product molecule itself may chelate with palladium, making its removal more challenging.

  • Troubleshooting & Optimization:

    • Catalyst Loading Optimization: The first step is to minimize the amount of palladium catalyst used in the reaction. Reducing catalyst loading from mol% to ppm levels is a key goal in green chemistry. [3][4] 2. Scavengers: Use metal scavengers (e.g., silica-based thiols, activated carbon) to remove residual palladium from the product solution. A screening of different scavengers may be necessary.

    • Extraction: Aqueous washes with solutions of chelating agents (e.g., EDTA, L-cysteine) can be effective in extracting palladium salts.

    • Recrystallization: Multiple recrystallizations are often required to reduce metal content to acceptable levels. The choice of solvent system is critical here.

MethodPrincipleAdvantagesDisadvantages
Activated Carbon AdsorptionCost-effective, widely applicableCan adsorb product, leading to yield loss.
Silica Scavengers Covalent or coordinative bindingHigh selectivity and capacityHigher cost.
Aqueous Extraction Chelation and phase transferSimple to implementMay require multiple extractions; emulsion formation can be an issue.
Recrystallization Differential solubilityAlso purifies from organic impuritiesCan be solvent-intensive and may not be sufficient on its own.

Question 6: Our final product has a broader impurity profile at scale compared to the lab. How do we identify and control these impurities?

Answer: Impurity profiles often change during scale-up due to the factors discussed previously (thermal control, mixing, etc.). [5]

  • Causality:

    • "Minor" Byproducts Amplified: Side reactions that were negligible at the gram scale can become significant at the kilogram scale.

    • Longer Processing Times: Increased processing times at scale can lead to degradation of the product or intermediates.

    • Raw Material Quality: Variations in the quality of starting materials can introduce new impurities.

  • Troubleshooting & Optimization:

    • Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic) on the final product to understand its stability and potential degradation pathways. This helps in identifying potential impurities.

    • Analytical Method Validation: Ensure that your analytical methods (e.g., HPLC, GC) are validated and capable of detecting all potential impurities at the required levels.

    • Crystallization Optimization: A well-designed crystallization process is the most powerful tool for impurity rejection. Investigate different solvents, anti-solvents, cooling profiles, and seeding strategies to maximize purity.

    • Strict Raw Material Specifications: Implement stringent quality control for all incoming raw materials to ensure consistency and minimize the introduction of impurities.

References

  • Vertex AI Search. (2025, September 4).
  • Benchchem. 6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
  • PMC. 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
  • Mettler Toledo. Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry.
  • Pharmaceutical Technology. (2026, January 20). GMP Fluorination Challenges Limit Use in API Synthesis.
  • PMC.
  • Benchchem. Technical Support Center: Scaling Up Fluorination Reactions with 1-Fluoro-1H-imidazole.
  • ResearchGate. Successful Development and Scale-up of a Palladium-Catalysed Amination Process in the Manufacture of ZM549865.
  • PMC. (2019, September 20). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions.
  • ACS Publications. (2025, August 19). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline.
  • University of Strathclyde. (2025, August 27). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Sigma-Aldrich.
  • ResearchGate. (2025, August 7). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction.
  • Asahi Glassplant Inc. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Royal Society of Chemistry. (2024, February 27).

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of fluorinated vs non-fluorinated quinolinones

Executive Summary The quinolinone scaffold represents a cornerstone in medicinal chemistry, serving as the backbone for antibiotics (fluoroquinolones), anticancer agents, and antipsychotics. The strategic incorporation o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinolinone scaffold represents a cornerstone in medicinal chemistry, serving as the backbone for antibiotics (fluoroquinolones), anticancer agents, and antipsychotics. The strategic incorporation of fluorine—often termed "the fluorine effect"—transforms this scaffold from a moderate antibacterial agent (e.g., Nalidixic acid) into a broad-spectrum powerhouse (e.g., Ciprofloxacin).

However, this transformation is not without trade-offs. While fluorination universally enhances metabolic stability and gyrase binding affinity, it introduces specific safety risks, most notably phototoxicity and QT prolongation. This guide provides a technical, data-driven comparison to assist researchers in scaffold optimization.

Part 1: Physicochemical & Structural Impact

The introduction of a fluorine atom at the C-6 position of the quinolinone ring is the defining moment in the evolution of this class. The high electronegativity of fluorine (3.98 Pauling scale) alters the electron distribution of the entire heterocyclic system.

The "Fluorine Effect" on Permeability and pKa

Non-fluorinated quinolinones often suffer from poor cellular penetration due to suboptimal lipophilicity.

  • Non-Fluorinated: Higher pKa of the carboxylic acid group (approx. 6.0–6.5) limits passive diffusion across bacterial membranes.

  • Fluorinated: The electron-withdrawing C-6 fluorine lowers the pKa of the C-3 carboxylic acid. This increases the concentration of the zwitterionic form at physiological pH, which is the preferred species for porin channel transport in Gram-negative bacteria.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the causal relationships between specific structural modifications and biological outcomes.

SAR_Logic Scaffold Quinolinone Scaffold NonF Non-Fluorinated (e.g., Nalidixic Acid) Scaffold->NonF Fluorinated C-6 Fluorination (e.g., Ciprofloxacin) Scaffold->Fluorinated Limitation1 Rapid Metabolic Hydroxylation NonF->Limitation1 Limitation2 Narrow Spectrum (Gram- only) NonF->Limitation2 Effect1 Increased Gyrase Binding Affinity Fluorinated->Effect1 Effect2 Enhanced Cell Penetration Fluorinated->Effect2 C8_Halogen C-8 Halogen (F/Cl) Fluorinated->C8_Halogen C8_Methoxy C-8 Methoxy Fluorinated->C8_Methoxy Phototox High Phototoxicity (ROS Generation) C8_Halogen->Phototox Safety Photostability C8_Methoxy->Safety

Figure 1: SAR decision tree showing the divergent paths of fluorination. Note the critical safety bifurcation at the C-8 position.

Part 2: Biological Performance Comparison

The primary driver for fluorination is the enhancement of pharmacodynamic (PD) and pharmacokinetic (PK) profiles.

Antibacterial Potency (IC50 / MIC)

Data normalized from comparative studies on E. coli DNA Gyrase inhibition.

FeatureNon-Fluorinated (Nalidixic Acid)Fluorinated (Ciprofloxacin)Mechanistic Rationale
Gyrase IC50 ~1.0 µg/mL0.15 µg/mLF-atom creates an asymmetric electrostatic pocket, enhancing binding to the Gyrase-DNA complex.
MIC90 (E. coli) 4.0 µg/mL0.015 µg/mLImproved outer membrane permeability (porin OmpF) due to zwitterionic character.
Spectrum Gram-negative onlyBroad SpectrumFluorination enables binding to Topoisomerase IV, expanding activity to Gram-positives (S. aureus).
Metabolic Stability

Metabolic vulnerability is a key weakness of non-fluorinated quinolinones. The C-H bonds at the 6, 7, and 8 positions are prone to oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

  • Metabolic Blocking: Replacing a C-H bond with a C-F bond blocks hydroxylation because the C-F bond energy (approx. 116 kcal/mol) is significantly higher than C-H (approx. 99 kcal/mol), rendering it resistant to CYP450 attack.[1]

  • Result: Fluorinated analogs typically exhibit a 2-3x increase in half-life (

    
    ) compared to their non-fluorinated precursors.
    

Part 3: Safety Profile & Phototoxicity

This is the critical "Stop/Go" decision point in quinolinone development. While fluorination improves potency, it introduces phototoxicity , a side effect rarely seen in non-fluorinated analogs.

The Phototoxicity Mechanism

Certain fluorinated quinolinones (specifically those with a C-8 fluorine or chlorine, like Lomefloxacin) undergo photodegradation under UVA light (320–400 nm).

  • Excitation: The molecule absorbs a photon, entering an excited triplet state.

  • Dehalogenation: The C-8 halogen bond undergoes heterolytic cleavage.

  • ROS Generation: This generates a reactive aryl cation and superoxide radicals (

    
    ), causing lipid peroxidation and DNA strand breaks.
    

Mitigation Strategy: Replacing the C-8 halogen with a Methoxy (-OMe) group (e.g., Moxifloxacin) sterically hinders this cleavage and stabilizes the HOMO-LUMO gap, virtually eliminating phototoxicity.

Phototoxicity UV UVA Irradiation (320-400 nm) Drug C-8 Fluorinated Quinolinone UV->Drug Excited Excited Triplet State Drug->Excited Cleavage Heterolytic C-F Cleavage Excited->Cleavage Cation Reactive Aryl Cation Cleavage->Cation Damage Lipid Peroxidation & DNA Damage Cation->Damage

Figure 2: Mechanism of UV-induced phototoxicity in C-8 halogenated quinolinones.

Part 4: Experimental Protocols

To validate the differences described above, the following standardized protocols are recommended.

Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

This assay is the industry standard (OECD TG 432) for distinguishing phototoxic fluorinated compounds from safe alternatives.

Materials:

  • BALB/c 3T3 mouse fibroblasts.

  • Solar simulator (UVA irradiance 1.7 mW/cm²).

  • Neutral Red dye.

Workflow:

  • Seeding: Plate cells in two 96-well plates (One for +UVA, one for -UVA Dark control). Incubate for 24h.

  • Treatment: Treat cells with serial dilutions of the test quinolinone (0.1 to 1000 µg/mL).

  • Irradiation: Expose the +UVA plate to 5 J/cm² UVA light. Keep the -UVA plate in the dark.

  • Staining: Wash cells and add Neutral Red medium. Incubate for 3 hours. Viable cells will incorporate the dye into lysosomes.

  • Quantification: Extract dye and measure OD at 540 nm.

  • Calculation: Calculate the Photo-Irritation Factor (PIF).

    • Interpretation: PIF < 2 = Non-phototoxic; PIF > 5 = Phototoxic.

Protocol: Comparative Synthesis (Gould-Jacobs Method)

The synthesis of fluorinated quinolinones requires specific precursors compared to the non-fluorinated route.

Step 1: Condensation

  • Non-Fluorinated: React aniline with diethyl ethoxymethylenemalonate (EMME) at 120°C.

  • Fluorinated: React 3-chloro-4-fluoroaniline with EMME. The fluorine atom deactivates the ring slightly, often requiring higher temperatures or longer reaction times.

Step 2: Cyclization

  • Heat the resulting enamine in diphenyl ether at 250°C.

  • Note: Fluorinated intermediates may require strict temperature control to prevent defluorination by-products.

Part 5: Conclusion & Recommendation

For modern drug development, fluorinated quinolinones are superior to non-fluorinated analogs regarding potency, spectrum, and metabolic stability. However, the "fluorine effect" is a double-edged sword.

  • Recommendation: Prioritize the C-6 fluorine for potency.

  • Critical Avoidance: Avoid C-8 halogens (F/Cl) to prevent phototoxicity. Instead, utilize a C-8 methoxy group (Moxifloxacin-like scaffold) to maintain safety while retaining the benefits of the fluorinated core.

References

  • Haufe, G. (2008). "The role of fluorine in medicinal chemistry: Improved metabolic stability." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Chu, D. T., & Fernandes, P. B. (1989). "Structure-activity relationships of the fluoroquinolones." Antimicrobial Agents and Chemotherapy. Link

  • Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy. Link

  • Marrot, L., et al. (2001). "Photostability and phototoxicity of fluoroquinolones: a comparative study." Photochemistry and Photobiology. Link

  • OECD Guidelines for the Testing of Chemicals. (2019). "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test." OECD Publishing. Link

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Specificity of Quinolone-Based Small Molecules

This guide provides a comprehensive framework for assessing the specificity of quinolone-based compounds, a versatile scaffold found in a range of therapeutics. While the initial query focused on 6-Fluoro-8-methyl-1,2-di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the specificity of quinolone-based compounds, a versatile scaffold found in a range of therapeutics. While the initial query focused on 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one, publicly available data on this specific molecule is scarce. However, the underlying chemical structure, a quinolinone, is central to numerous approved drugs and clinical candidates, from anticancer kinase inhibitors to fluoroquinolone antibiotics.[1][2] This guide, therefore, broadens the scope to address the critical challenge of specificity assessment for the quinolone scaffold itself, providing researchers, scientists, and drug development professionals with the necessary experimental strategies and interpretative insights.

We will explore the core principles of specificity, detail robust experimental protocols for its determination, and present a comparative analysis of different quinolone-based agents to illustrate these principles in action.

The Quinolone Scaffold: A Privileged Structure with Diverse Targets

The quinoline and quinolinone core is a prominent heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure provides an excellent anchor for various functional groups, enabling it to interact with a wide array of biological targets. The specific substitutions on the quinolone ring system are critical determinants of its biological activity and, consequently, its target specificity.[3] For instance, the addition of a fluorine atom can enhance metabolic stability and binding affinity.[3][4]

This chemical tractability has led to the development of quinolone-based drugs for distinct therapeutic areas:

  • Kinase Inhibition: Many quinoline derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[1][2][5] These compounds typically target the ATP-binding pocket of kinases.

  • Antibacterial Action: The fluoroquinolone class of antibiotics, characterized by a quinolone core with a fluorine substituent, effectively targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6][7][8][9]

This diversity of targets underscores the necessity of rigorous specificity profiling. A compound designed as a kinase inhibitor must be assessed for off-target kinase effects and potential interactions with other enzyme classes, while a fluoroquinolone antibiotic's specificity for bacterial over mammalian topoisomerases is paramount for its safety profile.

Experimental Strategies for Specificity Profiling

Assessing the specificity of a quinolone-based compound requires a multi-pronged approach, combining biochemical and cell-based methods. The choice of assays depends on the intended target class.

For Kinase Inhibitors: Mapping the Kinome Interaction Profile

The human genome contains over 500 protein kinases, collectively known as the kinome.[10] Due to the conserved nature of the ATP-binding site, achieving absolute specificity for a single kinase is a significant challenge. The goal is to develop compounds with a desired selectivity profile, minimizing off-target effects that could lead to toxicity.

A primary and indispensable tool for assessing kinase inhibitor specificity is the kinome scan .[10][11] This involves screening the compound against a large, representative panel of kinases (often hundreds) to measure its binding affinity or inhibitory activity.

Table 1: Comparison of Common Kinome Scanning Platforms

Assay PlatformPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate ([³²P]- or [³³P]-ATP) onto a substrate.[12][13]Gold standard for direct measurement of catalytic activity; high sensitivity.[13][14]Requires handling of radioactive materials; lower throughput.
Competition Binding Assays (e.g., KINOMEscan®) Quantifies the ability of a test compound to displace a known, immobilized ligand from the kinase active site.[11][14]ATP-independent, providing a true measure of binding affinity (Kd); high throughput.[11]Does not measure inhibition of catalytic activity directly.
Fluorescence/Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.[10][15]High throughput; non-radioactive.[15][]Prone to interference from fluorescent compounds.

Experimental Workflow: Competition Binding Kinome Scan

The following diagram illustrates a typical workflow for a competition binding-based kinome scan.

G Compound Test Compound (e.g., Quinolone Derivative) Incubation Incubate Compound with Kinase Panel Compound->Incubation KinasePanel Immobilized Kinase Panel (400+ kinases) KinasePanel->Incubation Probe Active-Site Directed Ligand (Probe) Competition Add Probe to Compete for Binding Probe->Competition Incubation->Competition Wash Wash to Remove Unbound Components Competition->Wash Quantify Quantify Remaining Probe (e.g., via qPCR or enzyme tag) Wash->Quantify Data Calculate Percent of Control (%Ctrl) Quantify->Data Selectivity Generate Selectivity Profile (e.g., Kinome Map) Data->Selectivity

Caption: Workflow for a competition binding kinome scan.

While biochemical assays are powerful, they do not confirm that a compound can reach and bind to its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or tissue samples.[17][18][19]

Principle: A protein, when bound to a ligand (such as our quinolone inhibitor), becomes more resistant to heat-induced denaturation.[17][18]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of the quinolone compound or a vehicle control (e.g., DMSO) for a set duration (e.g., 1 hour at 37°C).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or with lysis buffer.[20]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.[20] An increase in the amount of soluble target protein at higher temperatures in the compound-treated samples indicates target engagement.

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis Cells Intact Cells Compound Quinolone Compound Cells->Compound Vehicle Vehicle Control Cells->Vehicle Heat Apply Temperature Gradient Compound->Heat Treated Cells Vehicle->Heat Control Cells Lysis Cell Lysis Heat->Lysis Centrifuge Separate Soluble vs. Aggregated Proteins Lysis->Centrifuge WB Western Blot for Target Protein Centrifuge->WB Soluble Fraction Curve Plot Melt Curve WB->Curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

For Antibiotics: Assessing Selectivity for Bacterial vs. Mammalian Targets

For fluoroquinolones, specificity is a matter of safety. These drugs must potently inhibit bacterial DNA gyrase and topoisomerase IV without significantly affecting their mammalian orthologs (topoisomerase I and II).

The primary method for assessing this selectivity is through in vitro enzyme inhibition assays using purified enzymes from both bacterial and human sources.

Table 2: Comparative Enzyme Inhibition Assays for Fluoroquinolones

Assay TypePrincipleBacterial TargetMammalian Target
DNA Supercoiling Assay Measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA. Inhibition is observed as a decrease in supercoiled DNA.[9]DNA GyraseN/A (Gyrase is unique to bacteria)
DNA Cleavage Assay Measures the formation of a stable "cleavage complex" where the topoisomerase is covalently bound to cleaved DNA. Potent inhibitors trap this complex.[7]DNA Gyrase, Topoisomerase IVTopoisomerase I, Topoisomerase II
Decatenation Assay Measures the ability of Topoisomerase IV (or mammalian Topo II) to separate interlinked circular DNA molecules (catenanes). Inhibition results in fewer unlinked DNA circles.Topoisomerase IVTopoisomerase II

Data Interpretation: The key output is a comparison of the IC₅₀ (the concentration of drug required to inhibit 50% of enzyme activity) for bacterial versus mammalian enzymes. A high selectivity ratio (IC₅₀ mammalian / IC₅₀ bacterial) is desirable, indicating a wide therapeutic window.

Comparative Analysis: Case Studies of Quinolone Specificity

Let's consider two hypothetical quinolone-based compounds to illustrate the application of these techniques.

  • Compound A (Kinase Inhibitor): A 4-aminoquinoline derivative designed to inhibit c-MET, a receptor tyrosine kinase.

  • Compound B (Fluoroquinolone): 6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, an antibiotic targeting bacterial topoisomerases.[6]

Table 3: Hypothetical Specificity Data for Compound A (c-MET Inhibitor)

AssayTargetResult (IC₅₀ or K_d)Interpretation
Biochemical Inhibitionc-MET5 nMPotent on-target activity.
Kinome Scan (468 kinases)KDR (VEGFR2)50 nM10-fold less potent against a common off-target. Good selectivity.
Kinome Scan (468 kinases)ABL1>1000 nMHighly selective against ABL1.
CETSA (in c-MET amplified cell line)c-METThermal Shift ObservedConfirms target engagement in a cellular context.

Table 4: Hypothetical Specificity Data for Compound B (Antibiotic)

AssayTarget EnzymeSourceIC₅₀Selectivity Ratio
DNA CleavageDNA GyraseE. coli20 nM1000x
DNA CleavageTopoisomerase IVS. aureus40 nM500x
DNA CleavageTopoisomerase IIHuman20,000 nMN/A

The data for Compound A would suggest a potent and selective c-MET inhibitor with confirmed cellular target engagement. The kinome scan reveals a manageable off-target profile that can be monitored in further preclinical studies. For Compound B, the data demonstrates high potency against the intended bacterial targets with a very large selectivity window over the human ortholog, predicting a favorable safety profile.

Conclusion and Future Directions

The quinolone scaffold remains a cornerstone of modern drug discovery, yielding therapeutics that address diverse medical needs. The success of any quinolone-based drug candidate is fundamentally linked to a thorough understanding of its specificity profile. As demonstrated, a combination of broad biochemical screening, such as kinome scanning, and cell-based target validation, like CETSA, is essential for kinase inhibitor development. For antibiotics, comparative enzymatic assays against bacterial and mammalian targets are critical for ensuring safety.

By employing these rigorous, multi-faceted assessment strategies, researchers can confidently advance quinolone-based compounds with the highest potential for efficacy and safety, ultimately translating promising molecules into impactful medicines.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • 6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Benchchem.
  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers. (2022-11-16).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016-07-01).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. (2024-08-05).
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. (2025-07-18).
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024-07-02).
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. (2023-12-13).
  • Kinase Screening & Profiling Service. Drug Discovery Support.
  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. (2021-08-12).
  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.
  • KinomePro. Pamgene.
  • Kinase Screening and Profiling Services. BOC Sciences. (2025-06-05).
  • Mode of action of fluoroquinolones. PubMed.
  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC.
  • 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline. Vulcanchem.
  • BindingDB BDBM50086530 8-Fluoro-2,2,4-trimethyl-6-trifluoromethyl-1,2-dihydro-pyrido[3,2-g]quinoline::CHEMBL132803. BindingDB.
  • Pharmacology 707 b FluoroQuinolones Mechanism Of Action Quinolones DNA Gyrase inhibitor supercoil. YouTube. (2019-07-25).
  • 6-fluoro-1,2-dihydroquinolin-2-one (C9H6FNO). PubChemLite.
  • 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline. PubChem.
  • 6-Fluoro-2-methylquinoline 97. Sigma-Aldrich.
  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. (2025-04-28).
  • 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one. PubChem.

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Validation

A Technical Guide to Assessing the Selective Cytotoxicity of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one

A Comparative Outlook for Cancer vs. Healthy Cells This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one, with a specific f...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Outlook for Cancer vs. Healthy Cells

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one, with a specific focus on its differential effects between cancerous and healthy cell lines. While direct experimental data for this specific molecule is not yet prevalent in publicly accessible literature, this document leverages extensive research on the broader quinolinone chemical class to outline plausible mechanisms of action, present a robust experimental protocol for assessment, and provide a comparative context based on structurally related compounds.

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including significant potential in oncology. These compounds are known to function through various anticancer mechanisms, such as inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting key signaling pathways essential for tumor growth and proliferation.[1] This guide is designed for researchers and drug development professionals seeking to investigate and characterize the therapeutic potential of new quinolinone derivatives.

Plausible Mechanisms of Action: The Quinolinone Scaffold in Oncology

Quinolinone derivatives exert their anticancer effects by targeting multiple cellular processes that are often dysregulated in cancer.[2] Understanding these mechanisms is critical for designing experiments and interpreting cytotoxicity data.

  • Inhibition of Protein Kinases: Many quinolinone compounds function as kinase inhibitors.[3] Key targets include Pim kinases and Phosphoinositide 3-kinases (PI3K), which are crucial components of signaling pathways (like the PI3K/Akt/mTOR pathway) that drive cell growth, proliferation, and survival.[2] By blocking these enzymes, the compound can effectively shut down pro-survival signals within the cancer cell.

  • Induction of Apoptosis: A primary goal of cancer therapy is to induce apoptosis in malignant cells. Quinolinone derivatives have been shown to trigger this process, often confirmed through methods like Annexin V staining.[1] This can occur through the disruption of mitochondrial function or by interfering with key proteins in the apoptotic cascade.

  • DNA Damage and Topoisomerase Inhibition: The flat, aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription, ultimately leading to cell death.[3][4] Furthermore, inhibition of topoisomerase enzymes, which are vital for managing DNA topology during replication, is another well-established mechanism for this class of compounds.[1][2]

  • Tubulin Polymerization Inhibition: The cellular cytoskeleton, composed of microtubules, is essential for cell division (mitosis). Some quinolinones can interfere with the dynamics of tubulin polymerization, leading to mitotic arrest and subsequent cell death, a mechanism shared with well-known chemotherapeutics.[2]

The diagram below illustrates a potential signaling pathway that could be targeted by 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one, leading to apoptosis.

Apoptosis_Signaling_Pathway Compound 6-Fluoro-8-methyl- 1,2-dihydroquinolin-2-one Kinase Protein Kinase (e.g., PI3K/Akt) Compound->Kinase Inhibits Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Downregulation Kinase->Bcl2 Suppresses Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Plausible mechanism showing inhibition of a pro-survival kinase leading to apoptosis.

Comparative Cytotoxicity: An Illustrative Overview

To establish a benchmark for evaluating 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one, the following table summarizes the cytotoxic activity (IC₅₀ values) of various quinoline/quinolinone derivatives against different human cancer cell lines and a normal (healthy) cell line, as reported in the literature. A lower IC₅₀ value indicates higher potency. The goal of selective cytotoxicity is to find compounds with low IC₅₀ values for cancer cells and significantly higher IC₅₀ values for normal cells.

Compound ClassCancer Cell LineCell TypeIC₅₀ (µM)Healthy Cell LineIC₅₀ (µM)Reference
Quinoline-based DihydrazoneMCF-7Breast Cancer7.05HL-7702 (Normal Liver)> 50[5]
Quinoline-4-carboxylic AcidMCF-7Breast Cancer12.5 (approx.)BHK-21 (Normal Kidney)> 50 (Non-toxic)[6]
8-Aminoquinoline GlycoconjugateMCF-7Breast Cancer78.1NHDF-Neo (Normal Skin)> 800[4]
Quinolinequinone DerivativeMCF-7Breast Cancer1.5 (approx.)HaCaT (Normal Skin)> 10[7]
8-HydroxyquinolineHCT 116Colon Cancer9.33NHDF-Neo (Normal Skin)26.5[4]

Note: IC₅₀ values are approximated from published data for illustrative purposes. The specific values and conditions should be consulted in the primary references.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[8][9] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

Materials and Reagents:
  • 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one (test compound)

  • Selected cancer cell lines (e.g., MCF-7, HeLa) and a healthy cell line (e.g., NHDF, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Step-by-Step Methodology:
  • Cell Seeding:

    • Culture the selected cancer and healthy cell lines until they reach approximately 80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Leave a few wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control using the highest concentration of DMSO used in the dilutions.

    • After 24 hours of incubation, carefully aspirate the old medium from the wells.

    • Add 100 µL of the medium containing the different compound concentrations (and the vehicle control) to the respective wells.

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10]

    • Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[11]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[10] A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

MTT_Assay_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (3-4h) AddMTT->Incubate3 Solubilize Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: A step-by-step workflow diagram of the MTT cytotoxicity assay.

Conclusion

The compound 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one belongs to the quinolinone class, a family of molecules with demonstrated and significant potential in the development of anticancer agents. Based on extensive data from related analogs, it is plausible that this compound may exhibit selective cytotoxicity against cancer cells by targeting fundamental cellular processes such as kinase-driven survival pathways, cell division machinery, or DNA integrity.

The provided MTT assay protocol offers a standardized and reliable method for empirically determining the compound's cytotoxic profile and its selectivity index (the ratio of its IC₅₀ in normal cells versus cancer cells). Rigorous experimental validation following this guide is the essential next step to characterize the therapeutic potential of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one and determine its viability as a candidate for further preclinical development.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Cell Viability Assays: An Overview - MolecularCloud. (2025, August 19). MolecularCloud.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). Bioorganic & Medicinal Chemistry. [Link]

  • MTT (Assay protocol). (n.d.). addgene. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Arabian Journal of Chemistry. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). PLoS ONE. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). RSC Publishing. [Link]

  • The best cell viability assays to measure adoptive cell therapy potency. (2022, September 28). Axion Biosystems. [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2025, January 20). MDPI. [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (n.d.). Neuroquantology. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022, June 16). Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. (2010, July 15). Letters in Organic Chemistry. [Link]

  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (n.d.). PMC. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012, December 20). PMC - NIH. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing. [Link]

  • Selection of Natural Compounds with HMGA-Interfering Activities and Cancer Cell Cytotoxicity. (2023, August 28). Semantic Scholar. [Link]

  • Molecular modelling, synthesis, cytotoxicity and anti-tumour mechanisms of 2-aryl-6-substituted quinazolinones as dual-targeted anti-cancer agents. (n.d.). PMC. [Link]

  • Cytotoxic activity of quinolinequinones in cancer: In vitro studies, molecular docking, and ADME/PK profiling. (2023, August 30). ResearchGate. [Link]

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Comparative

Confirming the Molecular Target of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one: A Comparative Guide

Topic: Confirming the Molecular Target of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 6-Fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Molecular Target of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one (also known as 6-fluoro-8-methylcarbostyril) acts as a privileged pharmacophore primarily targeting Bacterial Type II Topoisomerases: DNA Gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE) .

While often utilized as a key intermediate in the synthesis of fourth-generation fluoroquinolones (e.g., gatifloxacin analogs), this scaffold itself possesses intrinsic binding properties that define the "8-methyl" subclass of inhibitors. Unlike the classical "8-H" (ciprofloxacin-like) or "8-methoxy" (moxifloxacin-like) cores, the 8-methyl substitution is critical for overcoming specific resistance mechanisms in Gram-positive pathogens (S. pneumoniae) and reducing phototoxicity associated with 8-halogenated analogs.

This guide details the experimental framework to confirm this target, comparing its efficacy against industry standards and outlining the specific protocols required for validation.

Mechanism of Action: The Ternary Complex

The molecule does not inhibit the enzyme's catalytic activity directly; instead, it functions as a topoisomerase poison . It intercalates into the DNA at the enzyme-DNA interface, stabilizing the cleavable complex . This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent bacterial cell death.

Pathway Visualization

The following diagram illustrates the interference of the scaffold within the DNA replication cycle.

Gyrase_Inhibition_Pathway DNA_Gyrase DNA Gyrase (GyrA2GyrB2) Cleavage_Complex Transient Cleavage Complex (Enzyme-DNA) DNA_Gyrase->Cleavage_Complex Binds DNA DNA_Strand Supercoiled DNA DNA_Strand->Cleavage_Complex Ternary_Complex Stabilized Ternary Complex (Drug-Enzyme-DNA) Cleavage_Complex->Ternary_Complex Replication_Fork Replication Fork Progression Cleavage_Complex->Replication_Fork Normal Re-ligation Compound 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one (Scaffold) Compound->Ternary_Complex Intercalation Ternary_Complex->Replication_Fork Blocks DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Accumulation Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: The 8-methyl-quinolin-2-one scaffold stabilizes the DNA-Gyrase cleavage complex, preventing re-ligation and causing lethal double-strand breaks.

Comparative Analysis: The "8-Position" Effect

The biological performance of this scaffold is defined by the substituent at the C-8 position. The table below compares the 6-Fluoro-8-methyl core against standard alternatives.

Feature8-Methyl Core (Subject)8-Hydrogen Core (Ciprofloxacin-like)8-Methoxy Core (Moxifloxacin-like)
Primary Target DNA Gyrase & Topo IV (Balanced)Primarily DNA Gyrase (Gram-)Balanced Gyrase/Topo IV
Gram+ Potency High (Effective vs. S. pneumoniae)Low to ModerateHigh
Resistance Profile Resilient to Efflux (NorA)Susceptible to EffluxResilient
Phototoxicity Low (Steric bulk reduces UV activation)ModerateModerate to Low
Genotoxicity Reduced compared to 8-FluoroModerateLow
Key Advantage Selectivity: Lack of C-8 halogen avoids specific phototoxic liabilities while maintaining binding affinity.Cost-effective, broad Gram- coverage.High potency, but complex synthesis.

Analyst Note: The 8-methyl group provides steric hindrance that minimizes binding to mammalian Topoisomerase II, thereby improving the selectivity index compared to 8-fluoro analogs.

Experimental Protocols for Target Confirmation

To scientifically confirm that 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one targets DNA Gyrase, the following self-validating experimental workflow is required.

Experiment A: DNA Gyrase Supercoiling Inhibition Assay (Cell-Free)

Objective: Quantify the IC50 of the compound against purified E. coli DNA Gyrase.

  • Reagents:

    • Relaxed pBR322 plasmid DNA (0.5 µg).

    • Recombinant E. coli DNA Gyrase (GyrA and GyrB subunits).

    • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/ml Albumin.

  • Protocol:

    • Step 1: Incubate relaxed pBR322 DNA with DNA Gyrase in Assay Buffer.

    • Step 2: Add the test compound (dissolved in DMSO) at a concentration gradient (0.01 µM – 100 µM). Include Ciprofloxacin as a positive control and DMSO as a negative control.

    • Step 3: Incubate at 37°C for 60 minutes.

    • Step 4: Stop reaction with 0.2% SDS and Proteinase K.

    • Step 5: Analyze products via 1% agarose gel electrophoresis.

  • Readout:

    • Positive Result: Absence of supercoiled DNA bands at higher drug concentrations. The IC50 is the concentration preventing 50% of supercoiling.

Experiment B: Differential Resistance Profiling (Cellular)

Objective: Confirm the target by demonstrating loss of potency in specific target-mutant strains.

  • Strains:

    • E. coli WT (Wild Type).

    • E. coli GyrA S83L (Serine-83 to Leucine mutation in Gyrase A).

    • E. coli ParC S80I (Serine-80 to Isoleucine mutation in Topo IV).

  • Protocol:

    • Perform standard Microdilution MIC (Minimum Inhibitory Concentration) assays in cation-adjusted Mueller-Hinton broth.

  • Validation Logic:

    • If the target is indeed Gyrase, the MIC for the GyrA S83L mutant should be significantly higher (4-8x fold) than the WT.

    • If the compound targets Topo IV (secondary), the ParC S80I mutant will show elevated MICs.

    • No change in MIC suggests an off-target mechanism (e.g., membrane disruption).

Secondary Target Consideration: Aldosterone Synthase (CYP11B2)

While the primary application of the "6-fluoro-8-methyl" pattern is in antibacterials, researchers must be aware that the dihydroquinolin-2-one (carbostyril) scaffold is also a privileged structure for inhibiting Aldosterone Synthase (CYP11B2) .

  • Differentiation: CYP11B2 inhibitors typically require a bulky hydrophobic or pyridyl group at the N-1 or C-4 position.

  • Screening Recommendation: If the compound shows no antibacterial activity, screen against CYP11B2 using an H295R cell assay to check for suppression of aldosterone secretion.

References

  • BenchChem. (2025). 6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Biological Activity and Mechanism.[1] Retrieved from

  • Journal of Medicinal Chemistry. (1996). Potent 6-desfluoro-8-methylquinolones as new lead compounds in antibacterial chemotherapy. (PMID: 8960555). Retrieved from

  • American Society for Microbiology. (2003). Structure-activity relationships of the fluoroquinolones.[2][3] Antimicrobial Agents and Chemotherapy.[3][4][5][6] Retrieved from

  • National Institutes of Health (NIH). (2017). Development of a CYP11B2 imaging tracer for primary aldosteronism: basic evaluation of pyridinyldihydroquinolinone derivatives. Retrieved from

  • TargetMol. (2024). DNA Gyrase Inhibitor Library and Scaffold Analysis. Retrieved from [4]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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